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  • Product: N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide
  • CAS: 1266227-14-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide

CAS Number: 1266227-14-8 For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide, a molecule of in...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1266227-14-8

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide, a molecule of interest in medicinal chemistry and drug discovery. This document, authored for researchers and development professionals, offers a detailed exploration of its synthesis, chemical properties, and potential applications, with a focus on the scientific rationale behind the presented methodologies.

Introduction: The Significance of N-Aryl Amide Scaffolds

N-aryl amides are a cornerstone of modern medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. The pyridine ring, a bioisostere of a phenyl ring, offers advantages in terms of solubility and metabolic stability. The bromo-substitution on the pyridine ring provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a wider chemical space. The 3,3-dimethylbutanamide moiety, with its sterically hindered tert-butyl group, can influence the compound's conformation and interaction with biological targets.

Derivatives of N-(pyridin-3-yl) have shown promise as inhibitors of various kinases, which are crucial targets in oncology and other therapeutic areas.[1] The synthesis and evaluation of a diverse library of these compounds are therefore of significant interest to the drug discovery community.

Physicochemical Properties and Data

While extensive experimental data for N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide is not publicly available, we can infer its properties from its constituent parts and closely related analogs.

PropertyValue (Predicted/Inferred)Source/Basis
Molecular Formula C11H15BrN2O-
Molecular Weight 271.16 g/mol -
Appearance Likely a solid at room temperatureBased on related amides[2]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.General properties of N-aryl amides
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.Standard practice for chemical reagents[3]

Synthesis and Mechanism

The most direct and logical synthetic route to N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide is through the acylation of 3-amino-5-bromopyridine with a suitable derivative of 3,3-dimethylbutanoic acid.

Retrosynthetic Analysis

Retrosynthesis Target N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide SM1 3-amino-5-bromopyridine Target->SM1 Amide bond disconnection SM2 3,3-dimethylbutanoyl chloride Target->SM2 Amide bond disconnection Reagent Base (e.g., Pyridine, Triethylamine) SM2->Reagent

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This protocol is adapted from general acylation procedures for 3-amino-5-bromopyridine.[4]

Materials:

  • 3-Amino-5-bromopyridine (CAS: 13535-01-8)

  • 3,3-Dimethylbutanoyl chloride (CAS: 7065-46-5) or 3,3-dimethylbutanoic acid (CAS: 1070-83-3) with a coupling agent (e.g., HATU, HOBt/EDC)

  • Anhydrous pyridine or another suitable base (e.g., triethylamine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

  • Standard laboratory glassware and purification apparatus (e.g., silica gel for chromatography)

Step-by-Step Procedure (using 3,3-dimethylbutanoyl chloride):

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-5-bromopyridine (1.0 eq) in anhydrous pyridine (5-10 volumes).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add 3,3-dimethylbutanoyl chloride (1.1 eq) dropwise to the stirred solution. The use of a slight excess of the acylating agent ensures complete consumption of the starting amine.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and then stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is no longer visible.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture into ice-cold water. This will precipitate the crude product and quench any unreacted acyl chloride.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl to remove excess pyridine, saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Purification & Product 3_amino_5_bromo 3-amino-5-bromopyridine dissolve Dissolve amine in pyridine 3_amino_5_bromo->dissolve acyl_chloride 3,3-dimethylbutanoyl chloride add Add acyl chloride acyl_chloride->add base Pyridine (solvent and base) base->dissolve cool Cool to 0°C dissolve->cool cool->add react React at room temperature add->react quench Quench with ice water react->quench extract Extract with organic solvent quench->extract wash Wash organic layers extract->wash dry Dry and concentrate wash->dry purify Silica gel chromatography dry->purify product Pure N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide purify->product

Caption: Proposed workflow for the synthesis of the target compound.

Safety and Handling

As there is no specific safety data sheet for N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide, a conservative approach to handling is recommended based on the known hazards of its precursors and related compounds.

  • 3-Amino-5-bromopyridine: Harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[3]

  • 3,3-Dimethylbutanamide: May cause skin, eye, and respiratory irritation.[5][6]

  • N-(5-Bromopyridin-3-yl)-3-methylbutanamide: Warning: Harmful if swallowed and causes serious eye irritation.[2]

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Consult the Safety Data Sheets (SDS) for all starting materials before commencing any experimental work.

Potential Applications in Drug Discovery

The N-(5-bromopyridin-3-yl) amide scaffold is a valuable starting point for the synthesis of compound libraries for high-throughput screening. The bromine atom can be functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce a wide range of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).

Given that related N-(pyridin-3-yl) derivatives have been investigated as kinase inhibitors, it is plausible that N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide and its derivatives could be explored for similar activities.[1] Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer.

Drug_Discovery_Pathway Start N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide Cross_Coupling Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) Start->Cross_Coupling Library Diverse Compound Library Cross_Coupling->Library Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Potential drug discovery workflow starting from the title compound.

Conclusion

N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide is a readily accessible compound with significant potential as a building block in medicinal chemistry. Its synthesis from commercially available starting materials is straightforward. The presence of a bromine atom allows for extensive chemical diversification, making it an attractive scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibition. This guide provides a foundational understanding for researchers looking to utilize this compound in their drug discovery and development programs.

References

  • PubMed. (2024, February 15). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dimethylbutanamide. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Characterization and Synthesis of N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide

[1] Executive Summary N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide is a functionalized heterocyclic building block utilized in Fragment-Based Drug Discovery (FBDD).[1] It combines a halogenated pyridine core—serving as...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide is a functionalized heterocyclic building block utilized in Fragment-Based Drug Discovery (FBDD).[1] It combines a halogenated pyridine core—serving as a versatile electrophile for cross-coupling reactions—with a bulky, lipophilic tert-butyl tail designed to occupy hydrophobic pockets within target proteins (e.g., kinases or GPCRs).[1]

This guide provides a definitive breakdown of its molecular weight, isotopic distribution, synthetic pathways, and quality control parameters.

Part 1: Molecular Identity & Stoichiometry[1]

The precise characterization of this molecule requires distinguishing between its Average Molecular Weight (used for stoichiometry/weighing) and its Monoisotopic Mass (used for Mass Spectrometry identification).[1]

Structural Composition[2]
  • IUPAC Name: N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide[1]

  • Molecular Formula:

    
    [1]
    
  • Core Scaffold: 3,5-disubstituted pyridine.[1][2][3][4]

  • Side Chain: 3,3-dimethylbutanoyl group (derived from tert-butylacetic acid).[1]

Molecular Weight Data Table
ParameterValueTechnical Context
Average Molecular Weight 271.16 g/mol Use for molarity calculations and weighing reagents.[1]
Monoisotopic Mass (

)
270.0368 Da The primary peak observed in High-Res MS (M+H).[1]
Monoisotopic Mass (

)
272.0347 Da The secondary isotope peak (M+2).[1]
Heavy Atom Count 15Relevant for ligand efficiency metrics (LE).
Calculated LogP (cLogP) ~2.8Indicates moderate lipophilicity; suitable for cell permeability.[1]
Mass Spectrometry & Isotopic Signature

For researchers analyzing LC-MS data, this compound exhibits a distinct 1:1 isotopic doublet .[1] Unlike chloro- compounds (3:1 ratio), the natural abundance of Bromine isotopes (


: 50.69% and 

: 49.31%) creates two molecular ion peaks of nearly equal intensity separated by 2 mass units.[1]

Critical QC Check: If your MS spectrum does not show a 1:1 ratio at 271/273 (M+H), the bromine atom has likely been lost (dehalogenation) or the synthesis failed.

MS_Isotope_Pattern Molecule C11H15BrN2O (Intact Molecule) Ionization ESI+ Ionization (M+H)+ Molecule->Ionization Peak79 m/z ~271.04 (Contains 79Br) Intensity: ~100% Ionization->Peak79 50.7% Prob. Peak81 m/z ~273.04 (Contains 81Br) Intensity: ~98% Ionization->Peak81 49.3% Prob.

Figure 1: Mass Spectrometry Logic. The presence of Bromine dictates a split signal, essential for confirming structural integrity.

Part 2: Synthetic Methodology

The synthesis of N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide is most robustly achieved via Nucleophilic Acyl Substitution .[1] While peptide coupling agents (HATU/EDC) can be used, the Acid Chloride method is preferred for scale and purity, avoiding urea byproducts.

Reaction Components
  • Nucleophile: 3-Amino-5-bromopyridine (CAS: 13535-01-8).[1][4][5] Note: The pyridine nitrogen decreases the nucleophilicity of the exocyclic amine, requiring a non-nucleophilic base or catalyst.

  • Electrophile: 3,3-Dimethylbutyryl chloride (CAS: 7065-46-5).[1]

  • Base: Triethylamine (

    
    ) or Pyridine (acts as solvent/base).[1]
    
  • Solvent: Dichloromethane (DCM) (anhydrous).[1]

Step-by-Step Protocol

Step 1: Preparation

  • Charge a flame-dried round-bottom flask with 3-Amino-5-bromopyridine (1.0 eq) and anhydrous DCM (0.2 M concentration).

  • Add Triethylamine (1.5 eq) and cool the solution to 0°C under

    
     atmosphere.
    

Step 2: Acylation

  • Add 3,3-Dimethylbutyryl chloride (1.1 eq) dropwise over 15 minutes.[1] The exotherm must be controlled to prevent bis-acylation.[1]

  • Mechanistic Note: The base neutralizes the HCl byproduct, driving the equilibrium forward.

Step 3: Reaction Monitoring

  • Warm to Room Temperature (RT) and stir for 2–4 hours.

  • TLC Check: Mobile phase 50% EtOAc/Hexane. The starting amine is more polar; the product will have a higher

    
    .[1]
    

Step 4: Workup & Purification [1][6]

  • Quench with saturated

    
     solution.[1]
    
  • Extract with DCM (3x).[1][6] Wash organics with Brine.[1][4][5]

  • Dry over

    
    , filter, and concentrate.[1][3][5]
    
  • Purification: Recrystallize from EtOAc/Heptane or perform Flash Chromatography (Gradient: 0-40% EtOAc in Hexanes).[1]

Synthetic Workflow Diagram

Synthesis_Workflow Amine 3-Amino-5-bromopyridine (Nucleophile) Reaction Acylation (DCM, Et3N, 0°C -> RT) Amine->Reaction AcidCl 3,3-Dimethylbutyryl Chloride (Electrophile) AcidCl->Reaction Quench Quench (Sat. NaHCO3) Reaction->Quench Workup Extraction & Drying Quench->Workup Product Final Product C11H15BrN2O Workup->Product

Figure 2: Synthetic workflow from raw materials to isolated product.[1][5]

Part 3: Applications in Drug Discovery[1][8][9]

This molecule is rarely a final drug but serves as a high-value Intermediate .[1]

The "Bromine Handle"

The 5-bromo position is strategically placed to allow Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.[1] This allows researchers to attach the pyridine-amide motif to larger biaryl scaffolds, common in kinase inhibitors (e.g., p38 MAP kinase or B-Raf inhibitors).[1]

The "Lipophilic Tail"

The tert-butyl group (3,3-dimethyl) is a bioisostere for isopropyl or phenyl groups but offers unique advantages:

  • Metabolic Stability: It lacks benzylic protons, making it resistant to Cytochrome P450 oxidation.[1]

  • Steric Bulk: It effectively fills globular hydrophobic pockets (e.g., the ATP-binding site "back pocket").[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1266227-13-7 (Analogous Structure).[1] Retrieved from [Link][1]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry.[1] (Context on t-butyl metabolic stability). Retrieved from [Link][1]

  • WebQC. Molar Mass Calculator for C11H15BrN2O. Retrieved from [Link][1][7]

Sources

Foundational

"N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide" physical properties

This in-depth technical guide details the physicochemical profile, synthesis, and handling of N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide , a specialized heterocyclic building block used in medicinal chemistry. [1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical profile, synthesis, and handling of N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide , a specialized heterocyclic building block used in medicinal chemistry.

[1]

Executive Summary

N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide (CAS 1266227-14-8 ) is a lipophilic amide intermediate characterized by a 3,5-disubstituted pyridine scaffold. It serves as a critical "privileged structure" in drug discovery, particularly for the development of kinase inhibitors (e.g., p38 MAPK) and Smoothened (Smo) receptor antagonists. Its structural utility lies in the bromine handle at the 5-position—enabling Suzuki-Miyaura or Buchwald-Hartwig cross-couplings—and the tert-butyl tail , which provides steric bulk and metabolic stability against amidases.

Chemical Identity & Structural Analysis[1][2][3][4]

ParameterDetail
IUPAC Name N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide
CAS Registry Number 1266227-14-8
Molecular Formula C₁₁H₁₅BrN₂O
Molecular Weight 271.16 g/mol
SMILES CC(C)(C)CC(=O)Nc1cncc(Br)c1
InChI Key Predicted based on structure
Structural Class Heteroaryl Amide / Halogenated Pyridine
Structural Logic

The molecule consists of three functional domains:

  • The Core (Pyridine): A polar, electron-deficient ring acting as a hydrogen bond acceptor.

  • The Linker (Amide): A hydrogen bond donor/acceptor motif (

    
    ) that directs binding orientation in protein pockets.
    
  • The Tail (3,3-Dimethylbutyl): A hydrophobic tert-butyl group that fills lipophilic pockets and increases the logP, enhancing membrane permeability compared to linear alkyl chains.

Physical & Chemical Properties[1][2][4][5][6][7][8][9][10]

Solid-State Properties[1]
  • Appearance: White to off-white crystalline powder.

  • Melting Point: Typically 145–150 °C (Predicted based on structural analogs like N-(5-bromopyridin-3-yl)isobutyramide).

    • Note: The high symmetry of the tert-butyl group often raises the melting point relative to linear isomers.

  • Density: ~1.35 ± 0.1 g/cm³ (Calculated).

Solution Properties
  • Solubility Profile:

    • Water: Insoluble (< 0.1 mg/mL). The lipophilic tert-butyl and bromo groups override the polarity of the amide/pyridine.

    • DMSO: Soluble (> 50 mg/mL). Preferred solvent for biological stock solutions.

    • Dichloromethane (DCM): Soluble.

    • Methanol/Ethanol: Moderately soluble.

  • Lipophilicity (LogP):

    • Calculated LogP (cLogP): 2.8 – 3.2.

    • Implication: The compound is highly membrane-permeable (Lipinski compliant) but requires organic co-solvents for aqueous assays.

  • Acidity (pKa):

    • Pyridine Nitrogen: ~2.5 (Weakly basic). The electron-withdrawing bromine and amide group significantly lower the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2).

    • Amide NH: ~14 (Non-ionizable at physiological pH).

Synthesis & Reaction Engineering

The synthesis employs a nucleophilic acyl substitution. The low nucleophilicity of the electron-poor 3-amino-5-bromopyridine requires activation of the acid component.

Synthetic Pathway (Protocol)

Reagents:

  • Substrate: 3-Amino-5-bromopyridine (1.0 eq).

  • Acylating Agent: 3,3-Dimethylbutyryl chloride (1.1 eq) OR 3,3-Dimethylbutanoic acid with HATU/DIPEA.

  • Base: Triethylamine (

    
    ) or Pyridine (2.0 eq).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology:

  • Setup: Purge a reaction vessel with nitrogen. Dissolve 3-amino-5-bromopyridine in anhydrous DCM.

  • Activation: Cool the solution to 0 °C. Add triethylamine dropwise to scavenge HCl generated during the reaction.

  • Addition: Add 3,3-dimethylbutyryl chloride dropwise over 15 minutes. The exotherm must be controlled to prevent bis-acylation.

  • Reaction: Allow to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[1]

  • Workup: Quench with saturated

    
    . Extract the organic layer, wash with brine, and dry over 
    
    
    
    .
  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography.

Mechanistic Visualization

The following diagram illustrates the synthesis and the compound's functional reactivity map.

G cluster_0 Reagents Amine 3-Amino-5-bromopyridine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Chloride 3,3-Dimethylbutyryl chloride (Electrophile) Chloride->Intermediate Product N-(5-bromopyridin-3-yl)- 3,3-dimethylbutanamide Intermediate->Product -HCl (Elimination) Suzuki Suzuki Coupling (Ar-Br site) Product->Suzuki Pd-Catalyzed Cross-Coupling H_Bond H-Bond Donor/Acceptor (Amide/Pyridine) Product->H_Bond Protein Binding

Caption: Synthesis pathway via acyl substitution and downstream reactivity nodes for medicinal chemistry applications.

Analytical Characterization (QC Standards)

To validate the identity of N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide , the following spectral signatures must be observed.

Proton NMR ( H-NMR, 400 MHz, DMSO- )
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
10.20 Singlet (s)1H

Amide proton; downfield due to electron-poor pyridine.
8.65 Doublet (d)1HPy-H2Proton between N and Amide; most deshielded.
8.35 Doublet (d)1HPy-H6Proton adjacent to Nitrogen.
8.20 Triplet (t)1HPy-H4Proton between Br and Amide.
2.25 Singlet (s)2H

Methylene group adjacent to carbonyl.
1.02 Singlet (s)9H

tert-Butyl group; characteristic strong singlet.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Observed Mass (

    
    ):  Two peaks of equal intensity at 271.1  and 273.1  m/z.
    
  • Interpretation: The 1:1 isotopic ratio confirms the presence of a single Bromine atom (

    
     and 
    
    
    
    ).

Handling & Safety (GHS Classification)

While specific toxicological data for this intermediate may be limited, handle as a functionalized pyridine.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent amide hydrolysis (though sterically hindered, long-term exposure degrades purity).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1266227-14-8. Retrieved from [Link]

Sources

Exploratory

"N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide" spectral data (NMR, IR, MS)

This guide provides an in-depth technical analysis of N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide , a critical intermediate often utilized in the synthesis of Wnt pathway inhibitors (e.g., Porcupine inhibitors) and va...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide , a critical intermediate often utilized in the synthesis of Wnt pathway inhibitors (e.g., Porcupine inhibitors) and various kinase-targeting small molecules.

The content is structured to serve as a standalone validation resource, synthesizing synthetic protocols with a high-fidelity spectral characterization strategy.

Compound Class: Heterocyclic Amide | Molecular Formula: C₁₁H₁₅BrN₂O | MW: 271.16 g/mol

Executive Technical Summary

This molecule combines a lipophilic tert-butyl "tail" with an electron-deficient 3,5-disubstituted pyridine "head." The bromine handle at the C5 position of the pyridine ring is the strategic pivot point, allowing for downstream Suzuki-Miyaura or Buchwald-Hartwig couplings.

Key Structural Features for Analysis:

  • Steric Bulk: The 3,3-dimethyl (tert-butyl) group creates a distinct singlet in NMR, simplifying integration but potentially hindering metabolic clearance in drug design.

  • Electronic Environment: The amide bond at C3 withdraws electron density, deshielding the pyridine protons relative to the precursor amine.

  • Isotopic Signature: The bromine atom provides a diagnostic 1:1 isotopic ratio (

    
    ) in Mass Spectrometry, serving as an essential validation marker.
    

Synthesis & Reaction Workflow

The most robust route to this compound involves the acylation of 3-amino-5-bromopyridine. Due to the reduced nucleophilicity of the aminopyridine (caused by the electron-withdrawing ring nitrogen and bromine), a strong acylating agent (acid chloride) and a non-nucleophilic base are recommended over standard carbodiimide couplings.

Experimental Protocol

Reagents: 3-Amino-5-bromopyridine (1.0 eq), 3,3-Dimethylbutyryl chloride (1.1 eq), Triethylamine (TEA) or Pyridine (1.2 eq), Dichloromethane (DCM).

  • Preparation: Dissolve 3-amino-5-bromopyridine in anhydrous DCM under

    
     atmosphere. Cool to 0°C.
    
  • Acylation: Add TEA dropwise to scavenge HCl. Subsequently, add 3,3-dimethylbutyryl chloride slowly to control exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.[2][3][4][5]
  • Purification: Recrystallization from EtOAc/Heptane is preferred over chromatography to remove trace amine.

Visual Workflow (DOT)

SynthesisWorkflow Start 3-Amino-5-bromopyridine (DCM, 0°C) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent + 3,3-Dimethylbutyryl Chloride + TEA (Base) Reagent->Intermediate Product Crude Amide (DCM Soln) Intermediate->Product Elimination of Cl- Workup Wash: NaHCO3 / Brine Dry: Na2SO4 Product->Workup Final Pure N-(5-bromopyridin-3-yl)- 3,3-dimethylbutanamide Workup->Final Recrystallization

Figure 1: Acylation workflow for the synthesis of the target amide.

Spectral Characterization Profile

Note: Data presented below is derived from high-fidelity structural analogs and standard spectroscopic principles for this specific scaffold.

A. Nuclear Magnetic Resonance ( NMR)

The NMR spectrum is characterized by the stark contrast between the aliphatic tert-butyl region and the aromatic pyridine region.

Solvent: DMSO-


 (Recommended for solubility and separating Amide N-H).
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
10.20 – 10.40 Singlet (br)1HAmide N-H Deshielded by carbonyl; typically sharp in DMSO, broad/absent in

.
8.65 Doublet (

Hz)
1HPyridine H-2 Most deshielded aromatic proton; located between Ring N and Amide N.
8.35 Doublet (

Hz)
1HPyridine H-6 Located between Ring N and Bromine.
8.20 Triplet/dd (

Hz)
1HPyridine H-4 Located between Bromine and Amide; shielded relative to H-2/H-6.
2.25 Singlet2H

(Alpha)
Methylene alpha to carbonyl. Singlet because the adjacent t-butyl has no protons.
1.02 Singlet9H

Characteristic tert-butyl signal; intense singlet.

Critical QC Check:

  • If the peak at 2.25 ppm appears as a doublet or multiplet, you have likely used isovaleryl chloride (isopropyl group) instead of 3,3-dimethylbutyryl chloride (tert-butyl group).

  • Coupling Constants: The pyridine protons exhibit meta-coupling (

    
     Hz). Para-coupling is generally not observed in this substitution pattern.
    
B. Mass Spectrometry (LC-MS)

The presence of Bromine makes MS the fastest validation tool.

  • Ionization Mode: ESI (+)

  • Molecular Ion:

    • 
       271.0  (
      
      
      
      isotope)
    • 
       273.0  (
      
      
      
      isotope)
  • Pattern: Two peaks of nearly equal intensity (1:1 ratio) separated by 2 mass units.

C. Infrared Spectroscopy (FT-IR)
  • 3250 – 3300

    
    :  N-H stretch (Amide).
    
  • 2950 – 2970

    
    :  C-H stretch (strong aliphatic signal from t-butyl).
    
  • 1660 – 1690

    
    :  C=O stretch (Amide I band).
    
  • 1530 – 1550

    
    :  N-H bending (Amide II band).
    

Fragmentation Logic (MS/MS)

Understanding the fragmentation helps in structural elucidation during metabolite identification.

MassSpec Parent Parent Ion [M+H]+ m/z 271 / 273 Frag1 Amide Cleavage [R-C≡O]+ (Acylium) m/z 99 Parent->Frag1 Alpha-cleavage Frag2 Amine Fragment [C5H4BrN2]+ m/z 171 / 173 Parent->Frag2 Amide hydrolysis path Frag3 Loss of t-Butyl [M - 57]+ Parent->Frag3 Alkyl loss

Figure 2: Predicted ESI-MS fragmentation pathways.

Impurity Profile & Troubleshooting

When synthesizing or sourcing this compound, three primary impurities are common:

  • Residual Aniline (3-Amino-5-bromopyridine):

    • Detection: TLC (more polar than product), MS (peak at 173/175).

    • Remediation:[6][7] Wash organic phase with dilute HCl (0.5 M). The aniline will protonate and move to the aqueous layer; the amide product will remain in the organic layer.

  • Hydrolyzed Acid (3,3-dimethylbutanoic acid):

    • Source: Wet reagents or incomplete coupling.[6]

    • Detection: Broad OH stretch in IR (2500-3000

      
      ).
      
    • Remediation:[6][7] Wash with saturated

      
      .
      
  • Regioisomers:

    • Rare if starting from pure 3-amino-5-bromopyridine. However, if the starting material was synthesized via nitration of 3-bromopyridine, trace 2-amino or 4-amino isomers may exist. These will show different aromatic coupling patterns in NMR.

References

  • Synthesis of 3-amino-5-bromopyridine derivatives

    • Source: Bagley, M. C., et al. "A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation." Heterocycles, 2011.[8]

    • (via Heterocycles archive)

  • General Amide Coupling Protocols (Acyl Chlorides)

    • Source: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.
  • Spectral Data of Analogous Compounds (N-(5-bromopyridin-3-yl)-3-methylbutanamide)

    • Source: Sigma-Aldrich / Merck Product Specific

Sources

Foundational

An In-depth Technical Guide to the Solubility Profiling of N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide

Abstract The journey of a novel chemical entity from a promising hit to a viable drug candidate is paved with critical physicochemical evaluations. Among these, solubility stands as a paramount gatekeeper, profoundly inf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a novel chemical entity from a promising hit to a viable drug candidate is paved with critical physicochemical evaluations. Among these, solubility stands as a paramount gatekeeper, profoundly influencing bioavailability, formulation strategies, and the overall success of a therapeutic agent. This technical guide provides a comprehensive framework for the in-depth solubility characterization of N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide, a compound of interest in contemporary drug discovery. We will dissect the theoretical underpinnings of its expected solubility based on its structural motifs—a substituted pyridine ring and a neopentyl amide group. More importantly, this guide presents detailed, field-proven protocols for determining both kinetic and thermodynamic solubility, offering insights into experimental design, execution, and data interpretation. This document is intended for researchers, scientists, and drug development professionals dedicated to the rigorous and accurate physicochemical profiling of small molecules.

Introduction: The Critical Role of Solubility in Drug Discovery

N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide is a small molecule featuring a brominated pyridine ring linked via an amide bond to a 3,3-dimethylbutanoyl (neopentanoyl) group. The solubility of such a compound is not a simple, single-value parameter but a complex interplay of its intrinsic properties and the surrounding environment. Aqueous solubility is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Poor solubility can lead to erratic absorption from the gastrointestinal tract, insufficient plasma concentrations, and ultimately, therapeutic failure.[3][4] Therefore, a thorough understanding of a compound's solubility is essential from the earliest stages of drug discovery to guide lead optimization and de-risk progression into later development phases.[3][5]

This guide will navigate the theoretical and practical aspects of characterizing the solubility of N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide. We will explore how its constituent parts—the polar, weakly basic pyridine moiety and the hydrophobic, sterically hindered neopentyl group—are expected to influence its behavior in aqueous and organic media.

Theoretical Considerations for Solubility

The structure of N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide offers competing functionalities that govern its solubility.

  • The Amide Functional Group: Amides are capable of acting as both hydrogen bond donors (from the N-H group) and acceptors (at the carbonyl oxygen and, to a lesser extent, the nitrogen lone pair).[6] This allows for interactions with protic solvents like water.[7][8] However, amides are generally less soluble than comparable amines and carboxylic acids.[6][9]

  • The Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons that is not part of the aromatic system, rendering it weakly basic and capable of accepting a proton to form a pyridinium cation.[10] Pyridine itself is miscible with water.[11][12][13] This basicity suggests that the aqueous solubility of N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide will be pH-dependent.[14][15] In acidic conditions, protonation of the pyridine nitrogen should lead to the formation of a more soluble salt form.[16]

  • Hydrophobic Moieties: The molecule contains two significant hydrophobic components: the bromine atom on the pyridine ring and the bulky 3,3-dimethylbutyl (neopentyl) group. As the size of hydrocarbon groups on an amide increases, its water solubility tends to decrease.[8][17] The neopentyl group, in particular, presents a large nonpolar surface area, which is expected to significantly reduce aqueous solubility.

Kinetic vs. Thermodynamic Solubility: It is crucial to distinguish between two key types of solubility measurements:

  • Kinetic Solubility: This is often measured in high-throughput screening (HTS) settings. It reflects the concentration at which a compound, typically introduced from a concentrated DMSO stock solution, begins to precipitate in an aqueous buffer.[5][18][19] It is a measure of a compound's propensity to remain in a supersaturated state and is influenced by the experimental conditions.[20]

  • Thermodynamic Solubility: This represents the true equilibrium solubility, where the dissolved solute is in equilibrium with its most stable solid form.[1][20] It is typically determined using the "shake-flask" method, which involves longer incubation times to ensure equilibrium is reached.[2][5] This value is fundamental for understanding a drug's behavior in vivo and for formulation development.

Given the structural features, we can hypothesize that N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide will be a poorly soluble compound in neutral aqueous media, with its solubility increasing at lower pH values.

Experimental Protocols for Solubility Determination

To obtain a comprehensive solubility profile, a multi-faceted experimental approach is required. The following protocols are designed to provide robust and reproducible data.

Kinetic Solubility Determination via Turbidimetry

This high-throughput method provides a rapid assessment of solubility and is invaluable for early-stage discovery.

Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer. The point at which the compound precipitates is detected by an increase in the turbidity (light scattering) of the solution.[2]

Materials:

  • N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear-bottom microplates

  • Automated liquid handler (recommended)

  • Plate-reading nephelometer or spectrophotometer capable of measuring absorbance at ~620 nm

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to generate a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Addition to Buffer: Using an automated liquid handler, add a small volume (e.g., 2 µL) of each DMSO concentration to wells containing a larger volume (e.g., 198 µL) of PBS, pH 7.4. This creates final compound concentrations ranging from 100 µM down to 0.1 µM, with a final DMSO concentration of 1%.

  • Incubation: Shake the plate gently for 2 hours at room temperature, protected from light.

  • Measurement: Measure the turbidity of each well using a nephelometer. Alternatively, measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to detect light scattering.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Thermodynamic (Shake-Flask) Solubility Determination

This "gold standard" method measures the equilibrium solubility and is essential for lead optimization and pre-formulation studies.[21]

Principle: An excess amount of the solid compound is agitated in a specific buffer until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified, typically by HPLC-UV.

Materials:

  • N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide (solid)

  • Aqueous buffers: pH 2.0 (0.01 M HCl), pH 5.0 (Citrate buffer), pH 7.4 (PBS)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator

  • 0.22 µm syringe filters (PVDF or similar low-protein-binding material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Acetonitrile (ACN) and water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA) for mobile phase

Protocol:

  • Compound Addition: Add an excess amount of solid N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide (e.g., 1-2 mg) to separate vials, ensuring that undissolved solid remains visible.

  • Buffer Addition: Add 1 mL of each aqueous buffer (pH 2.0, 5.0, and 7.4) to the respective vials.

  • Equilibration: Seal the vials and place them on an orbital shaker. Agitate at room temperature for 24 hours to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted by taking samples at various time points (e.g., 4, 8, 24, 48 hours) to confirm that the concentration has plateaued.[20]

  • Sample Preparation: After 24 hours, allow the vials to stand for 30 minutes for the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

  • Quantification:

    • Dilute the filtrate with an appropriate mobile phase or solvent (e.g., 50:50 ACN:Water).

    • Prepare a standard calibration curve using known concentrations of the compound.

    • Analyze the diluted filtrate and standards by HPLC-UV. The concentration is determined by integrating the peak area and comparing it to the calibration curve.

Organic Solvent Solubility Assessment

Understanding solubility in organic solvents is critical for synthesis, purification, and formulation with co-solvents.[3]

Principle: A visual method to estimate the solubility in common organic solvents.

Materials:

  • N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide (solid)

  • Solvents: Methanol, Ethanol, Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate

  • Small glass vials

Protocol:

  • Initial Weighing: Weigh approximately 5 mg of the compound into separate vials.

  • Solvent Addition: Add the chosen solvent to the first vial in small, measured increments (e.g., 100 µL).

  • Observation: After each addition, vortex the vial for 30 seconds and visually inspect for complete dissolution.

  • Record Volume: Continue adding solvent until the solid is fully dissolved. Record the total volume of solvent required.

  • Calculation: Calculate the approximate solubility (in mg/mL).

  • Repeat: Repeat the process for each solvent.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Predicted and Experimental Solubility of N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide

Solubility TypeMediumTemperature (°C)MethodPredicted SolubilityExperimental Value (µg/mL)Experimental Value (µM)
KineticPBS (pH 7.4)25TurbidimetryLowHypothetical DataHypothetical Data
Thermodynamic0.01 M HCl (pH 2.0)25Shake-Flask HPLC-UVModerateHypothetical DataHypothetical Data
ThermodynamicCitrate Buffer (pH 5.0)25Shake-Flask HPLC-UVLow-ModerateHypothetical DataHypothetical Data
ThermodynamicPBS (pH 7.4)25Shake-Flask HPLC-UVPoorHypothetical DataHypothetical Data
GeneralMethanol25Visual EstimationSolubleHypothetical DataHypothetical Data
GeneralDichloromethane25Visual EstimationSolubleHypothetical DataHypothetical Data
GeneralEthyl Acetate25Visual EstimationSparingly SolubleHypothetical DataHypothetical Data

Note: Experimental values are placeholders and must be determined empirically.

Interpretation: The results from the pH-dependent thermodynamic solubility study are particularly insightful. A significant increase in solubility at pH 2.0 compared to pH 7.4 would confirm the role of the basic pyridine nitrogen in solubilization via salt formation. The kinetic solubility value provides a benchmark for in vitro assays, indicating the concentration at which precipitation may become a confounding factor.

Visualization of Experimental Workflows

Diagrams are essential for visualizing complex experimental processes. The following have been generated using Graphviz (DOT language) to outline the core workflows.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 10 mM Stock in DMSO serial_dil Serial Dilution in DMSO Plate stock->serial_dil add_buffer Add to PBS (pH 7.4) in Assay Plate serial_dil->add_buffer Transfer incubate Incubate 2h at Room Temp add_buffer->incubate read_turbidity Read Turbidity (Nephelometry) incubate->read_turbidity result Determine Highest Non-Precipitated Conc. read_turbidity->result Data

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic_Solubility_Workflow cluster_buffers Parallel Incubation in Different Buffers start Add Excess Solid Compound to Vials ph2 pH 2.0 Buffer start->ph2 ph5 pH 5.0 Buffer start->ph5 ph74 pH 7.4 Buffer start->ph74 shake Agitate 24h at Room Temp ph2->shake ph5->shake ph74->shake filter Filter Supernatant (0.22 µm Syringe Filter) shake->filter hplc Quantify Filtrate via HPLC-UV filter->hplc result Report Equilibrium Solubility (µg/mL) hplc->result cal_curve Prepare Calibration Curve cal_curve->hplc Reference

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

The solubility profile of N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide is a foundational dataset that will guide its entire development trajectory. By systematically applying the kinetic and thermodynamic protocols detailed in this guide, researchers can generate a robust, reliable, and comprehensive understanding of the compound's behavior. This knowledge is not merely academic; it is a prerequisite for designing effective in vivo studies, developing stable and bioavailable formulations, and ultimately, for making informed decisions that will determine the future of this potential therapeutic agent. The synthesis of theoretical understanding with rigorous experimental practice is the hallmark of sound scientific advancement in drug discovery.

References

  • Diplomata Comercial. (n.d.). Amides chemical properties: Understanding Their Significance. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 10). Solubility of Amides. Retrieved from [Link]

  • Science Ready. (n.d.). Amides - Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Amide. Retrieved from [Link]

  • JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000, December 4).
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

  • Scribd. (n.d.). Pyridine: Properties, Reactions, and Uses. Retrieved from [Link]

  • Drug Target Review. (2019, November 21). New horizons in small molecule solubility screening. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • ACS Publications. (n.d.). Mutual solubility of water and pyridine derivatives. Retrieved from [Link]

  • EPA. (2025, October 15). N-(5-Bromopyridin-3-yl)propanamide Properties. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.).
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]

  • YouTube. (2020, April 22). Impact of pH on Solubility. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, February 12). Effect of pH on solubility (Lehninger's Principles). Retrieved from [Link]

  • University Handout. (n.d.). Exp.

Sources

Exploratory

Biological activity of novel bromopyridine derivatives

Title: Technical Guide: Biological Evaluation & Therapeutic Potential of Novel 6-Bromopyridine-Fused Scaffolds Executive Summary This technical guide addresses the synthesis, biological characterization, and therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Biological Evaluation & Therapeutic Potential of Novel 6-Bromopyridine-Fused Scaffolds

Executive Summary

This technical guide addresses the synthesis, biological characterization, and therapeutic validation of novel bromopyridine derivatives , specifically focusing on 6-bromoimidazo[4,5-b]pyridine and bromopyridine-ligated Palladium(II) complexes . Recent high-impact studies (2023–2025) have elevated these scaffolds from mere synthetic intermediates to potent bioactive agents. The bromine substituent at the C6 or C5 position is not merely a leaving group; it serves as a critical halogen-bond donor, enhancing lipophilicity and target affinity in kinase domains (VEGFR-2) and bacterial enzymes (DHFR).

Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Researchers.

Medicinal Chemistry Rationale: The "Bromine Effect"

In novel drug design, the incorporation of a bromine atom on the pyridine ring offers distinct pharmacological advantages over chloro- or fluoro- analogs:

  • Halogen Bonding (

    
    -hole):  The polarizable bromine atom can form strong halogen bonds with carbonyl oxygens or backbone nitrogens in protein active sites (e.g., Hinge region of Kinases).
    
  • Metabolic Stability: The C-Br bond on the electron-deficient pyridine ring is resistant to oxidative metabolism compared to phenyl-Br counterparts.

  • Lipophilicity Modulation: Bromine increases

    
    , facilitating passive transport across the blood-brain barrier (BBB) and bacterial cell walls.
    

Synthesis of Core Scaffold: 6-Bromo-2-aryl-1H-imidazo[4,5-b]pyridine

This protocol details the synthesis of the bioactive core cited in recent antimicrobial and anticancer studies.[1]

Reaction Overview: Condensation of 5-bromopyridine-2,3-diamine with substituted aromatic aldehydes/carboxylic acids.

Protocol 1: Oxidative Condensation
  • Reagents: 5-bromopyridine-2,3-diamine (1.0 eq), Aryl aldehyde (1.0 eq), Sodium Metabisulfite (

    
    , 1.2 eq).
    
  • Solvent: DMF or Ethanol/Water (3:1).

  • Conditions: Reflux at 120°C for 4–6 hours.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-bromopyridine-2,3-diamine (10 mmol) in 20 mL DMF.

  • Addition: Add the substituted benzaldehyde (10 mmol) and

    
     (12 mmol).
    
  • Reflux: Heat the mixture to reflux. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 2:1).

  • Work-up: Pour the reaction mixture into crushed ice (100 g). A precipitate will form immediately.

  • Purification: Filter the solid, wash with cold water (

    
     mL), and recrystallize from ethanol.
    
  • Validation:

    
    H NMR should show a singlet around 
    
    
    
    8.3–8.5 ppm (pyridine C2-H) and disappearance of the aldehyde proton.

Therapeutic Applications & Mechanisms

A. Anticancer Activity (Target: VEGFR-2 & DNA)

Novel bromopyridine derivatives, particularly Pd(II) complexes with bromopyridine ligands, exhibit dual mechanisms:

  • VEGFR-2 Inhibition: The scaffold occupies the ATP-binding pocket, preventing phosphorylation and downstream angiogenesis.

  • DNA Intercalation: Planar fused systems (imidazo-pyridines) intercalate between base pairs, inducing G0/G1 cell cycle arrest.

Key Signaling Pathway (VEGFR-2 Inhibition):

VEGFR_Pathway Ligand VEGF Ligand Receptor VEGFR-2 (Receptor) Ligand->Receptor Activation PI3K PI3K Receptor->PI3K Phosphorylation Inhibitor Bromopyridine Inhibitor (ATP Pocket Blockade) Inhibitor->Receptor Inhibits AKT AKT Phosphorylation PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis & Cell Proliferation mTOR->Angiogenesis

Figure 1: Mechanism of Action. The bromopyridine derivative competitively binds to the ATP-binding site of VEGFR-2, halting the PI3K/AKT signaling cascade essential for tumor angiogenesis.

B. Antimicrobial Activity (Target: DHFR)

6-bromoimidazo[4,5-b]pyridine derivatives have shown potent activity against MRSA and E. coli by inhibiting Dihydrofolate Reductase (DHFR), depleting the bacterial folate pool.

Experimental Protocols for Biological Evaluation

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC


 values against MCF-7 (Breast) and HepG2 (Liver) cell lines.
  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C, 5% CO
    
    
    
    .
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Maintain DMSO concentration
    
    
    .
  • Incubation: Incubate for 48h.

  • MTT Addition: Add 10

    
    L MTT reagent (5 mg/mL in PBS). Incubate for 4h.
    
  • Solubilization: Discard supernatant; add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Read: Measure absorbance at 570 nm.

  • Calculation:

    
    . Plot log(concentration) vs. viability to find IC
    
    
    
    .[2]
Protocol 3: Antimicrobial Microdilution (MIC)

Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 25923).

  • Inoculum Prep: Adjust bacterial suspension to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100.
  • Plate Setup: Use sterile 96-well plates. Add 100

    
    L Mueller-Hinton Broth (MHB) to all wells.
    
  • Dilution: Add 100

    
    L of stock compound to column 1; perform 2-fold serial dilutions across the plate.
    
  • Inoculation: Add 100

    
    L of bacterial suspension to each well.
    
  • Incubation: 37°C for 18–24h.

  • Read: The MIC is the lowest concentration showing no visible turbidity.

Data Presentation & SAR Analysis

Table 1: Comparative Biological Activity of Novel 6-Bromopyridine Derivatives (Data synthesized from representative literature ranges [1][2])

Compound IDR-Group (C2 Position)MCF-7 IC

(

M)
HepG2 IC

(

M)
S. aureus MIC (

g/mL)
BP-01 Phenyl


64
BP-02 4-Chlorophenyl


32
BP-03 4-Methoxyphenyl


128
BP-04 3,4-Dimethoxyphenyl


>128
Doxorubicin (Control)


N/A
Ciprofloxacin (Control)N/AN/A0.5

Structure-Activity Relationship (SAR) Workflow:

SAR_Logic Core 6-Bromoimidazo[4,5-b]pyridine Core Sub1 Electron Donating Groups (-OMe, -OH) at C2-Phenyl Core->Sub1 Sub2 Electron Withdrawing Groups (-Cl, -NO2) at C2-Phenyl Core->Sub2 Sub3 Removal of C6-Bromine Core->Sub3 Activity1 Increased Anticancer Potency (Improved H-bonding) Sub1->Activity1 Activity2 Increased Antimicrobial Potency (Lipophilicity/Penetration) Sub2->Activity2 Activity3 Loss of Activity (Loss of Halogen Bond) Sub3->Activity3

Figure 2: SAR Decision Tree. Modifications to the phenyl ring at the C2 position dictate the therapeutic selectivity (Anticancer vs. Antimicrobial).

References

  • Rao, et al. (2025).[3] Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. ResearchGate. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Retrieved from [Link]

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • Jordan Journal of Chemistry. (2025). Synthesis and Biological Evaluation of Some New Thienopyridine Derivatives. Retrieved from [Link]

Sources

Foundational

The Bromopyridine Paradigm: From Synthetic Handle to Halogen-Bonding Warhead

Topic: Potential Therapeutic Targets of Bromopyridine Compounds Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary Bromopyridine comp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets of Bromopyridine Compounds Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

Bromopyridine compounds occupy a unique duality in modern drug discovery. Traditionally viewed merely as high-utility intermediates—where the bromine atom serves as a reliable leaving group for palladium-catalyzed cross-couplings—recent structural biology insights have elevated their status to active pharmacophores. This guide analyzes the therapeutic landscape of bromopyridines, focusing on two distinct mechanistic modalities: (1) The Scaffold Modality , where the pyridine ring serves as a hinge-binding template for kinase inhibitors, and (2) The Warhead Modality , where the bromine atom itself engages in critical halogen-bonding interactions with targets like Casein Kinase 2 (CK2) and Bromodomain-containing protein 4 (BRD4).

The Chemical Advantage: Electronic & Structural Properties

The pyridine ring is a bioisostere of benzene, offering improved water solubility and a distinct dipole moment. However, the introduction of a bromine atom at the 2-, 3-, or 4-position fundamentally alters the molecule's potential.

  • Metabolic Stability: The electron-deficient nature of the pyridine ring, further deactivated by the electronegative bromine, resists oxidative metabolism by Cytochrome P450 enzymes compared to phenyl analogs.

  • Halogen Bonding (XB): Unlike a simple steric block, the bromine atom exhibits a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Br bond. This allows it to act as a Lewis acid, accepting electron density from backbone carbonyls in protein targets.

Primary Therapeutic Target Classes

Kinase Inhibition (The Scaffold Modality)

The most prolific application of bromopyridine-derived libraries is in the inhibition of protein kinases, particularly Tyrosine Kinases (VEGFR, EGFR) and Serine/Threonine Kinases (MAPK).

Mechanism of Action: In this modality, the bromine is typically replaced via Suzuki-Miyaura coupling to attach a hydrophobic "tail." The remaining pyridine nitrogen acts as a hydrogen bond acceptor for the amide backbone of the kinase "hinge" region (e.g., Cys919 in VEGFR2).

  • Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) [1]

    • Relevance: Angiogenesis in solid tumors (HCC, RCC).

    • SAR Insight: 2-bromopyridines are often coupled to form bi-aryl systems.[2] The pyridine nitrogen binds the hinge, while the group replacing the bromine extends into the hydrophobic back-pocket, determining selectivity.

  • Target: ALK (Anaplastic Lymphoma Kinase) [3]

    • Relevance: Non-Small Cell Lung Cancer (NSCLC).[3]

    • Case Study: Crizotinib and Lorlatinib analogs. The pyridine core is essential for maintaining the correct geometry to avoid steric clash with the "gatekeeper" residue.

Epigenetic & Enzymatic Modulation (The Warhead Modality)

Here, the bromine atom is retained in the final bioactive molecule to exploit specific halogen-bonding interactions.

  • Target: Casein Kinase 2 (CK2)

    • Relevance: Anti-apoptotic signaling in glioblastoma and prostate cancer.

    • Mechanistic Breakthrough: Poly-brominated benzimidazoles (derived from bromopyridine precursors) inhibit CK2 not just by steric fit, but by forming a halogen bond with the backbone carbonyl of Glu114 and Val116 . This interaction is highly directional and stronger than a comparable van der Waals interaction.

  • Target: BRD4 (Bromodomain-containing protein 4)

    • Relevance: MYC-driven leukemias.

    • SAR Insight: Substitution of standard scaffolds with a 3-bromobenzyl or bromopyridine moiety has been shown to improve affinity for the "WPF shelf" (a hydrophobic region in the binding pocket), increasing potency into the nanomolar range (Ki = 8.7 nM for specific analogs).

Experimental Protocols

Synthetic Workflow: The Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of 2-bromopyridine to create kinase inhibitor libraries. 2-bromopyridines are notoriously more sluggish than bromobenzenes due to the electron-deficient ring and potential for catalyst poisoning by the pyridine nitrogen.

Protocol:

  • Reagents:

    • Substrate: 2-Bromopyridine derivative (1.0 equiv)

    • Partner: Arylboronic acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂[4][5]·DCM (0.05 equiv) — Chosen for resistance to nitrogen chelation.

    • Base: 2M Na₂CO₃ (aqueous)

    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Charge a microwave vial with the halide, boronic acid, and catalyst.

    • Evacuate and backfill with Argon (3x).

    • Add degassed dioxane and aqueous base.

    • Heat to 100°C for 4 hours (or 120°C for 30 min in microwave).

    • Critical Step: Upon cooling, treat with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd, which can interfere with biological assays.

  • Validation: Monitor by LC-MS (ESI+). Expect [M+H]+ peak shift corresponding to the bi-aryl product.

Biological Validation: Kinase IC50 Determination

Objective: Quantify the potency of the synthesized pyridine derivative against VEGFR-2.

Protocol:

  • Assay Platform: ADP-Glo™ Kinase Assay (Promega).

  • Steps:

    • Prepare 384-well white plates.

    • Add 1 µL of compound (serial dilution in DMSO).

    • Add 2 µL of VEGFR-2 enzyme (0.2 ng/µL). Incubate 10 min.

    • Add 2 µL of ATP/Substrate mix (Poly Glu:Tyr 4:1).

    • Incubate at RT for 60 min.

    • Add 5 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to light).

  • Readout: Measure luminescence on a plate reader (e.g., EnVision). Plot RLU vs. log[concentration] to derive IC50.

Data Visualization & Analysis

Comparative Potency Data

The following table illustrates the impact of retaining the bromine (for halogen bonding) versus replacing it (for steric reach) in a hypothetical SAR study based on literature trends for CK2 and VEGFR inhibitors.

Compound ClassScaffoldSubstituent (R)TargetIC50 / KiInteraction Type
Type A Pyridine2-BromoCK2~40 nMHalogen Bond (Glu114)
Type A Pyridine2-MethylCK2>10 µMSteric only (Loss of XB)
Type B Pyridine2-(4-F-Phenyl)VEGFR-265 nMHydrophobic Pocket Access
Type B Pyridine2-H (Unsub)VEGFR-2>50 µMLoss of Hinge Interaction
Mechanistic Pathways Diagram

The diagram below visualizes the divergent utility of the bromopyridine scaffold.

Bromopyridine_Pathways Start Bromopyridine Scaffold Rxn Pd-Catalyzed Coupling Start->Rxn Suzuki/Buchwald Direct Direct Pharmacophore Start->Direct Optimization Drug1 Bi-Aryl Kinase Inhibitor Rxn->Drug1 Displacement of Br Target1 Target: VEGFR/EGFR (Hinge Binding) Drug1->Target1 H-Bond Acceptor Hydrophobic Fit Drug2 Halogenated Ligand Direct->Drug2 Retention of Br Target2 Target: CK2 / BRD4 (Halogen Bonding) Drug2->Target2 Sigma-Hole Interaction

Caption: Divergent therapeutic modalities of bromopyridines: Path 1 utilizes the bromine as a synthetic handle for kinase inhibitors; Path 2 exploits the bromine as a halogen-bonding warhead for epigenetic targets.

References

  • BenchChem. (2025).[2][6] The Structure-Activity Relationship of 2-Bromo-4-fluoro-5-methylpyridine Derivatives. Retrieved from

  • Battistutta, R., et al. (2005). Inspecting the Structure-Activity Relationship of Protein Kinase CK2 Inhibitors Derived from Tetrabromo-Benzimidazole. CORE. Retrieved from

  • Barbieri, I., et al. (2013).[7] Bromodomains as therapeutic targets in cancer. Briefings in Functional Genomics. Retrieved from

  • BenchChem. (2025).[2][6] Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. Retrieved from

  • Yousef, et al. (2022).[8] Pyridine Derivatives as Anticancer Agents: VEGFR-2 Inhibition. Semantic Scholar. Retrieved from

Sources

Exploratory

In Silico Characterization of N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide: A Technical Guide

Topic: In silico modeling of N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide Content Type: Technical Whitepaper / Protocol Guide Author Role: Senior Application Scientist Executive Summary This guide outlines the computat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In silico modeling of N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide Content Type: Technical Whitepaper / Protocol Guide Author Role: Senior Application Scientist

Executive Summary

This guide outlines the computational profiling of N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide (herein referred to as Ligand-5Br ). This molecule represents a classic "fragment-like" scaffold often encountered in medicinal chemistry campaigns targeting kinases or GPCRs (specifically the Smoothened receptor).

The molecule possesses three distinct pharmacophoric features that require specialized modeling techniques:

  • The 5-Bromo-Pyridine Head: A potential halogen bond donor (requires sigma-hole modeling) and a weak hydrogen bond acceptor.

  • The Amide Linker: A rigid connector capable of directional hydrogen bonding.

  • The 3,3-Dimethylbutyl Tail: A bulky, lipophilic neopentyl-like moiety that drives hydrophobic collapse but may introduce steric clashes if not modeled with flexible residues.

This whitepaper provides a step-by-step protocol for the structural, physicochemical, and interaction modeling of Ligand-5Br, emphasizing the correction of standard force field deficiencies regarding halogen bonding.

Physicochemical Profiling & Ligand Preparation

Before docking or dynamics, the ligand must be "sanitized" and parameterized. Standard force fields (GAFF/CHARMM) often fail to capture the anisotropy of the bromine atom.

Structural Definition
  • IUPAC Name: N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide

  • SMILES: CC(C)(C)CC(=O)Nc1cncc(Br)c1

  • Molecular Weight: ~271.15 g/mol

  • Key Property: The pyridine nitrogen pKa is significantly lowered by the electron-withdrawing bromine.

Protocol: Quantum Mechanical (QM) Geometry Optimization

To accurately predict the binding pose, we must generate electrostatic potential (ESP) maps to identify the "sigma hole" on the bromine.

Step-by-Step Methodology:

  • Initial Conformer Generation: Use RDKit or OpenBabel to generate 50 diverse conformers using the ETKDG algorithm.

  • QM Optimization: Select the lowest energy conformer for DFT optimization.

    • Software: Gaussian or ORCA.[1]

    • Theory Level: B3LYP/6-311G(d,p) (Standard for organic drug-like molecules).

    • Solvation: IEFPCM (Water).

  • Charge Calculation: Calculate RESP (Restrained Electrostatic Potential) charges. Crucial: Manually check the bromine atom. If the ESP shows a positive region on the tip of the Br (sigma hole), you must use an "Extra Point" (EP) or "Virtual Site" in your MD topology.

Data Output: Predicted Physicochemical Properties

PropertyPredicted ValueMethodSignificance
LogP 3.2 ± 0.4Consensus (SwissADME)Moderate lipophilicity; likely BBB permeable.
TPSA 42.0 ŲTopologicalHigh oral bioavailability (Rule of 5 compliant).
pKa (Pyridine N) ~3.5 - 4.0Hammett EquationNeutral at physiological pH (7.4).
Rotatable Bonds 3Structural AnalysisLow entropic penalty upon binding.

Pharmacophore Modeling & Interaction Logic

The biological activity of Ligand-5Br is likely driven by the Halogen Bond (XB) . Standard docking scoring functions (e.g., Vina) often treat Halogens merely as hydrophobic blobs. We must explicitly define the XB.

The "Sigma Hole" Concept

The 5-bromopyridine moiety is electron-deficient. The bromine atom exhibits an anisotropic charge distribution: a belt of negative charge (orthogonal to the C-Br bond) and a cap of positive charge (the sigma hole) along the C-Br bond axis. This allows the Br to act as a Lewis acid, binding to backbone carbonyls of the target protein.

Pharmacophore Diagram (Graphviz)

The following diagram illustrates the necessary interaction points for a high-affinity binding event.

Pharmacophore Ligand Ligand-5Br (Scaffold) Br Bromine (Pos. 5) [Sigma Hole Donor] Ligand->Br Covalent PyN Pyridine N [Weak Acceptor] Ligand->PyN Aromatic Ring AmideNH Amide NH [H-Bond Donor] Ligand->AmideNH Linker AmideCO Amide C=O [H-Bond Acceptor] Ligand->AmideCO Linker Tail t-Butyl Group [Hydrophobic Anchor] Ligand->Tail Aliphatic Target_CO Target Backbone C=O Br->Target_CO Halogen Bond (Strict 180° Angle) AmideNH->Target_CO H-Bond Target_Pocket Hydrophobic Pocket Tail->Target_Pocket Van der Waals Target_H2O Solvent/H-Bond

Figure 1: Pharmacophore map highlighting the critical Halogen Bond (red dashed) and Hydrophobic Anchor (yellow dotted).

Docking Strategy: The "Inverse Docking" Workflow

Since Ligand-5Br is a probe molecule, we may not know the exact target. We utilize an Inverse Docking (Target Fishing) approach to identify potential biological receptors.

Target Class Hypothesis

Based on the scaffold, the most probable targets are:

  • Smoothened Receptor (Smo): 5-halo-pyridine amides are known Smo antagonists (Hedgehog pathway).

  • p38 MAP Kinase: The pyridine-amide motif mimics the ATP hinge-binding region.

Step-by-Step Docking Protocol (AutoDock Vina / Glide)

Phase A: Grid Generation

  • Target Selection: Download PDB structures for Smo (e.g., PDB: 4O9R) and p38 (e.g., PDB: 1A9U).

  • Pre-processing: Remove crystallographic waters (unless bridging is suspected). Add polar hydrogens.

  • Grid Box: Center the grid on the co-crystallized ligand. Size: 20x20x20 Å.

Phase B: Docking Execution

  • Ligand Setup: Ensure the amide bond is trans (lowest energy). Set the C-C bond of the neopentyl group as rotatable.

  • Constraint Application (Critical):

    • Scenario 1 (Standard): Unconstrained docking.[1]

    • Scenario 2 (Halogen-Bias): If using Glide, apply a "Halogen Bond" constraint to the backbone carbonyl of the hinge region (for kinases) or the relevant pocket residue (for Smo).

  • Scoring: Run the docking simulation (exhaustiveness = 8).

Phase C: Post-Docking Analysis Filter results based on:

  • Binding Energy: < -7.5 kcal/mol.

  • Geometry: The C-Br...O=C angle must be roughly linear (160°-180°) to validate the halogen bond. If the angle is <140°, the pose is likely an artifact of the scoring function.

Molecular Dynamics Simulation (MD)

To verify the stability of the docked pose, specifically the bulky t-butyl tail which might cause steric repulsion over time, we perform a short MD simulation.

Simulation Pipeline Diagram

MD_Pipeline cluster_Prep System Preparation cluster_Sim Simulation Stages Start Docked Complex (Ligand-5Br + Protein) Topology Generate Topology (Amber ff14SB + GAFF2) Start->Topology EP_Add Add Extra Point (EP) to Bromine Topology->EP_Add Solvate Solvate (TIP3P) & Neutralize Ions EP_Add->Solvate Minimization Energy Minimization (Steepest Descent) Solvate->Minimization Equil_NVT NVT Equilibration (300K, 100ps) Minimization->Equil_NVT Equil_NPT NPT Equilibration (1 bar, 100ps) Equil_NVT->Equil_NPT Production Production Run (50-100 ns) Equil_NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bond Lifetime) Production->Analysis

Figure 2: MD Simulation workflow emphasizing the addition of Extra Points (EP) for accurate halogen modeling.

Analysis Metrics[2]
  • RMSD (Root Mean Square Deviation): If Ligand RMSD > 2.0 Å, the t-butyl tail is likely clashing, suggesting the pocket is too small for the "3,3-dimethyl" modification.

  • Radial Distribution Function (RDF): Calculate RDF between Br and the target Carbonyl Oxygen. A sharp peak at ~3.0 Å confirms stable halogen bonding.

ADMET & Safety Profiling

The "3,3-dimethyl" (neopentyl) group renders the tail metabolically robust (no alpha-protons for easy oxidation), but increases lipophilicity.

Predicted ADMET Profile:

  • BBB Penetration: High. (LogP > 2, Low Polar Surface Area). Caution: If the target is peripheral, this may cause CNS side effects.

  • CYP Inhibition: The pyridine ring is a common binder to the heme iron of CYP450 enzymes.

    • Risk:[1] Potential CYP3A4 inhibitor.

    • Mitigation: In silico docking into CYP3A4 (PDB: 5VCC) to assess metabolic liability.

  • Solubility: Predicted to be low-to-moderate. The t-butyl group reduces aqueous solubility. Formulation may require DMSO or lipid-based carriers.

References

  • Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: An Overview." Journal of Medicinal Chemistry. [Link]

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports. [Link]

  • Wang, J., et al. (2004). "Development and testing of a general amber force field." Journal of Computational Chemistry. [Link]

  • Lu, Y., et al. (2012). "Halogen bonding—A novel interaction for rational drug design?" MedChemComm. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision Synthesis of N-(Pyridin-3-yl)-3,3-dimethylbutanamide

Executive Summary & Scientific Rationale This application note details the protocol for the acylation of 3-aminopyridine with 3,3-dimethylbutanoyl chloride (also known as tert-butylacetyl chloride). While amide coupling...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the protocol for the acylation of 3-aminopyridine with 3,3-dimethylbutanoyl chloride (also known as tert-butylacetyl chloride).

While amide coupling is a routine transformation, this specific reaction presents two distinct chemoselective challenges that require expert handling:

  • Regioselectivity (Ring vs. Exocyclic Nitrogen): 3-Aminopyridine possesses two nucleophilic nitrogen atoms. The ring nitrogen is significantly more basic (

    
    ) than the exocyclic amine (aniline-like, 
    
    
    
    for the conjugate acid, but the neutral amine is less nucleophilic due to resonance). However, the exocyclic amine is the desired site for irreversible acylation.
  • Steric Influence: The electrophile, 3,3-dimethylbutanoyl chloride, features a tert-butyl group.[1][2] Unlike pivaloyl chloride, where the bulk is directly attached to the carbonyl, this reagent has a methylene spacer (neopentyl motif). This reduces steric hindrance enough to allow reaction at room temperature but retains enough bulk to require precise stoichiometry to prevent kinetic stalling.

This guide provides a self-validating purification protocol utilizing the basicity of the pyridine ring to isolate the product without chromatography.

Reaction Mechanism & Pathway[2][3][4][5][6]

The reaction proceeds via a nucleophilic addition-elimination mechanism.[3][4] The base (Triethylamine) serves a dual purpose: it neutralizes the HCl byproduct to prevent protonation of the unreacted amine (which would render it non-nucleophilic) and drives the equilibrium forward.

Mechanistic Insight: The "Pyridinium" Trap

A common pitfall is the transient acylation of the pyridine ring nitrogen, forming a reactive N-acylpyridinium salt. This intermediate is unstable and, in the presence of the free exocyclic amine, undergoes an intermolecular acyl transfer to the thermodynamically favored exocyclic amide.

Pathway Visualization

ReactionMechanism cluster_0 Critical Control Point Reactants 3-Aminopyridine + Acid Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Transition Elimination of Cl- Intermediate->Transition Collapse Product N-(pyridin-3-yl)-3,3- dimethylbutanamide Transition->Product Byproduct HCl (Neutralized by TEA) Transition->Byproduct

Figure 1: Reaction pathway demonstrating the nucleophilic addition-elimination sequence.[3] The collapse of the tetrahedral intermediate is the irreversible step yielding the amide.

Experimental Protocol

Reagents and Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Density (g/mL)Notes
3-Aminopyridine Substrate1.094.11SolidToxic; handle in hood.
3,3-Dimethylbutanoyl chloride Electrophile1.1134.60~0.97Moisture sensitive.[1]
Triethylamine (TEA) Base Scavenger1.2101.190.726Dry; free of water.
Dichloromethane (DCM) Solvent------Anhydrous preferred.
DMAP Catalyst0.05122.17SolidOptional accelerator.
Step-by-Step Procedure
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add 3-Aminopyridine (1.0 equiv, e.g., 941 mg, 10 mmol) and DCM (20 mL). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (1.2 equiv, 1.67 mL) and DMAP (0.05 equiv, 61 mg).

    • Note: DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the aniline nitrogen more efficiently than the acid chloride alone [1].

  • Cooling: Submerge the flask in an ice-water bath (0 °C).

  • Acylation: Add 3,3-dimethylbutanoyl chloride (1.1 equiv, 1.48 g) dropwise over 10 minutes.

    • Observation: White precipitate (TEA·HCl) will form immediately.[3] The exotherm must be controlled to prevent bis-acylation.

  • Reaction: Remove the ice bath after 15 minutes and allow the mixture to stir at Room Temperature (RT) for 3–4 hours.

    • Monitor: Check via TLC (50% EtOAc/Hexane). The starting amine is polar; the amide product is less polar.

  • Quench: Once conversion is >95%, quench by adding saturated NaHCO₃ solution (10 mL).

Purification: The "Acid-Base Switch" (Self-Validating)

Chromatography is often unnecessary for this synthesis. We utilize the basicity of the pyridine ring in the product to separate it from neutral impurities (unreacted acid chloride derivatives) and acidic byproducts.

Purification Logic
  • Organic Phase: Contains Product (Basic), Neutral Impurities, Non-basic impurities.[1]

  • Acid Wash: Extracting with dilute HCl moves the Product into the aqueous phase (as the pyridinium salt). Neutral impurities stay in the organic phase.

  • Basification: Neutralizing the aqueous phase precipitates the pure product.

Workup Workflow

WorkupFlow Crude Crude Reaction Mix (DCM Phase) Wash1 Wash 1: Sat. NaHCO3 (Removes HCl/Acid) Crude->Wash1 Extraction Extraction: Add 1M HCl Wash1->Extraction OrgLayer1 DCM Layer (Contains Neutral Impurities) Extraction->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Contains Product-H+) Extraction->AqLayer1 Keep Basify Basify Aqueous Layer (Add 2M NaOH to pH 10) AqLayer1->Basify Extract2 Extract into DCM Dry (Na2SO4) & Evaporate Basify->Extract2 Final Pure Product N-(pyridin-3-yl)-3,3-dimethylbutanamide Extract2->Final

Figure 2: Acid-Base extraction workflow. This method selectively isolates the basic pyridine product from non-basic contaminants.

Analytical Validation

Successful synthesis is confirmed by the following spectral signatures:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       1.05-1.10 ppm (s, 9H):  The diagnostic tert-butyl singlet.
      
    • 
       2.25 ppm (s, 2H):  The methylene spacer (
      
      
      
      ) of the neopentyl group.
    • 
       8.0-8.8 ppm:  Distinctive pyridine ring protons (C2-H is typically a singlet/doublet at high shift ~8.6 ppm).
      
    • 
       7.8-8.0 ppm (br s, 1H):  The Amide N-H proton.
      
  • Mass Spectrometry (ESI+):

    • Expect

      
       Da.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous; check acid chloride quality (should not be fuming white excessively before addition).
Bis-Acylation Excess Acid Chloride / High TempMaintain strict 0°C during addition; ensure stoichiometry is near 1:1.
Product in Organic Waste pH during workup incorrectThe pyridine ring protonates at pH < 5. Ensure the aqueous layer is pH > 10 before back-extraction.
Tailing on TLC Interaction with SilicaAdd 1% TEA to the TLC eluent to neutralize silica acidity [2].

References

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978).[1] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583.[1]

  • BenchChem Technical Support. (2025). Purification of 6-Chloropyridin-3-amine Derivatives: Troubleshooting Tailing. BenchChem Application Notes.[5]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81514, 3,3-Dimethylbutanoyl chloride.[1]

  • Organic Syntheses. (2014). Amide Formation via Acid Chlorides.[6][7] Organic Syntheses, Coll.[1][8] Vol. 10, p. 484.[1]

Sources

Application

Application Note: Strategic Amide Bond Formation in Bromopyridine Scaffolds

Executive Summary & Strategic Rationale The formation of amide bonds within bromopyridine scaffolds presents a unique dichotomy in medicinal chemistry. The bromine atom serves as a critical handle for downstream cross-co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The formation of amide bonds within bromopyridine scaffolds presents a unique dichotomy in medicinal chemistry. The bromine atom serves as a critical handle for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), yet its electron-withdrawing nature—combined with the pyridine nitrogen—complicates standard amidation kinetics.

Researchers often face two distinct starting points:

  • The Carboxylate Route: Starting with a bromonicotinic acid (or isomer) and coupling with an amine.

  • The Halide Route: Starting with a bromopyridine and installing the amide directly via carbonylation, bypassing the carboxylic acid intermediate.

This guide provides validated protocols for both approaches, emphasizing the mitigation of catalyst poisoning by the pyridine nitrogen and the prevention of side reactions such as guanidinylation during HATU couplings.

Strategic Decision Matrix

The following decision tree outlines the logic for selecting the appropriate protocol based on substrate availability and functional group tolerance.

DecisionMatrix Start Starting Material? Acid Bromonicotinic Acid (COOH present) Start->Acid Bromide Bromopyridine (No COOH) Start->Bromide MethodA Method A: HATU Activation Acid->MethodA Standard Bromide->Acid Lithiation/CO2 (Extra Step) MethodB Method B: Pd-Aminocarbonylation Bromide->MethodB Direct Installation Constraint1 Sterically Hindered Amine? MethodA->Constraint1 Constraint2 Ortho-Substituents? MethodB->Constraint2

Figure 1: Decision matrix for selecting the optimal amidation pathway. Direct aminocarbonylation (Method B) is preferred to avoid the separate synthesis of the carboxylic acid.

Method A: HATU-Mediated Coupling (The Carboxylate Route)

Context: When coupling bromonicotinic acids, the electron-deficient nature of the ring increases the acidity of the carboxylic acid, making it prone to rapid hydrolysis if the active ester is not trapped quickly. However, the primary risk is guanidinylation , where the amine reacts directly with the uronium moiety of HATU rather than the activated acid.

Mechanism & Causality

To prevent guanidinylation, pre-activation is strictly required. The carboxylic acid and base must be allowed to react with HATU to form the O-At ester before the amine is introduced. This ensures the amine encounters only the reactive ester, not the raw coupling reagent.

Validated Protocol

Reagents:

  • Substrate: Bromonicotinic acid derivative (1.0 equiv)

  • Amine: Primary or secondary amine (1.1–1.2 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: Anhydrous DMF (preferred) or DMAc. Avoid DCM if solubility is poor.

Step-by-Step Workflow:

  • Pre-activation (Critical Step):

    • Charge a flame-dried reaction vial with the Bromonicotinic acid (1.0 equiv) and HATU (1.1 equiv).

    • Add anhydrous DMF (concentration ~0.2 M).

    • Add DIPEA (1.0 equiv only) dropwise at 0 °C.

    • Wait: Stir at 0 °C for 15–20 minutes. The solution should turn yellow/orange, indicating O-At ester formation.

  • Amine Addition:

    • Dissolve the Amine (1.2 equiv) and remaining DIPEA (2.0 equiv) in a minimal amount of DMF.

    • Add this solution dropwise to the pre-activated acid mixture at 0 °C.

  • Reaction:

    • Allow the mixture to warm to room temperature (23 °C).

    • Stir for 2–4 hours. Monitor by LCMS (look for consumption of the O-At ester intermediate).

  • Workup:

    • Dilute with EtOAc.[1] Wash 3x with saturated LiCl solution (removes DMF effectively).

    • Wash 1x with saturated NaHCO₃ and 1x with Brine.

    • Dry over Na₂SO₄ and concentrate.[1]

Troubleshooting Table:

ObservationRoot CauseCorrective Action
+99 Mass Adduct Guanidinylation (Amine + HATU)Ensure 20 min pre-activation time; lower Temp to -10°C during addition.
Low Conversion Pyridine N-oxide formationAvoid leaving HATU/Base mixture for >1 hour without amine.
Epimerization Over-basic conditionsUse Collidine instead of DIPEA (weaker base, less racemization).

Method B: Pd-Catalyzed Aminocarbonylation (The Halide Route)

Context: This method is superior when the carboxylic acid is not commercially available. It converts the C-Br bond directly to a C-CONR₂ bond using Carbon Monoxide (CO).

Safety Note: Instead of using high-pressure CO gas cylinders, this protocol uses Molybdenum Hexacarbonyl [Mo(CO)₆] as a solid, stoichiometric CO source. This significantly improves safety and reproducibility in standard hoods.

Mechanism: The Catalytic Cycle

The reaction proceeds via oxidative addition of the C-Br bond, followed by CO insertion (migratory insertion), and finally nucleophilic attack by the amine.

CatalyticCycle cluster_ligand Ligand Effect (Xantphos) Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br COInsert CO Insertion (Acyl-Pd complex) OxAdd->COInsert + CO (from Mo(CO)6) NuAttack Nucleophilic Attack (Amine) COInsert->NuAttack + HNR2 RedElim Reductive Elimination (Product Release) NuAttack->RedElim - HBr (Base) RedElim->Pd0 Note Large Bite Angle (111°) Promotes Reductive Elimination

Figure 2: Palladium catalytic cycle for aminocarbonylation.[2][3] The use of Xantphos is critical for stabilizing the acyl-palladium intermediate.

Validated Protocol

Reagents:

  • Substrate: Bromopyridine (1.0 equiv)

  • Amine: Nucleophile (1.5 equiv)[3]

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%) — High bite angle promotes CO insertion.

  • CO Source: Mo(CO)₆ (1.0–1.5 equiv)

  • Base: DBU (3.0 equiv) — Soluble organic bases are preferred over inorganic carbonates for homogeneity.

  • Solvent: 1,4-Dioxane or Toluene (degassed).

Step-by-Step Workflow:

  • Vial Preparation:

    • In a glovebox or under active N₂ flow, charge a microwave vial with Bromopyridine (1.0 equiv), Pd(OAc)₂ (0.05 equiv), Xantphos (0.10 equiv), and Mo(CO)₆ (1.5 equiv).

    • Note: Mo(CO)₆ is a solid but sublimes; handle quickly.

  • Liquid Addition:

    • Add degassed 1,4-Dioxane (0.2 M concentration).

    • Add the Amine (1.5 equiv) and DBU (3.0 equiv).

  • Reaction:

    • Seal the vial with a crimp cap (Teflon/Silicone septum).

    • Heat to 100 °C for 16 hours (conventional heating) or 130 °C for 30 min (Microwave).

    • Caution: Even with solid CO sources, pressure will generate. Use a blast shield.

  • Workup:

    • Cool to room temperature.[2] Carefully vent the vial with a needle in a fume hood to release excess CO.

    • Filter the mixture through a pad of Celite (eluting with EtOAc) to remove Pd black.

    • Concentrate and purify via flash chromatography.

Comparative Data & Reagent Selection

The following table summarizes the performance of different coupling agents and conditions specifically for electron-deficient heteroaromatics like bromopyridines.

ParameterHATU (Method A)T3P (Propylphosphonic Anhydride)Pd-Aminocarbonylation (Method B)
Primary Utility Standard acid-amine couplingLow-epimerization, difficult solubilityDirect conversion of Bromide to Amide
Cost Efficiency ModerateHighLow (Catalyst + Ligand cost)
Reaction Time 2–4 Hours12–24 Hours16 Hours (Thermal) / 30 min (MW)
Purification Requires washing (DMF removal)Water soluble byproducts (Easy)Requires Celite filtration (Pd removal)
Key Risk Guanidinylation side-productSlower kineticsCatalyst poisoning by Pyridine N

Authoritative Insight: While HATU is the gold standard for speed, T3P is recommended if the bromopyridine acid is extremely prone to epimerization or if a "one-pot" dumping procedure is required for high-throughput screening (HTS), as T3P does not form guanidinium adducts.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5][6] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Schoenberg, A., & Heck, R. F. (1974). Palladium-catalyzed amidation of aryl, heterocyclic, and vinylic halides. The Journal of Organic Chemistry, 39(23), 3327-3331.

  • Nordstrøm, L. U., et al. (2008). Molybdenum Hexacarbonyl as a CO Source in Palladium-Catalyzed Carbonylations.[7] The Journal of Organic Chemistry, 73(20), 8076-8079.

  • Martinelli, J. R., et al. (2007). Convenient Method for the Preparation of Amides via Palladium-Catalyzed Aminocarbonylation.[3][7][8][9] Organic Letters, 9(20), 3949-3951.

Sources

Method

Application Note: Utilizing N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide as a Chemical Probe

This guide details the technical protocols for utilizing N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide (CAS: 1266227-14-8) as a chemical probe. This compound, characterized by a 3-aminopyridine scaffold with a lipophili...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical protocols for utilizing N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide (CAS: 1266227-14-8) as a chemical probe. This compound, characterized by a 3-aminopyridine scaffold with a lipophilic tert-butyl tail and a reactive bromine handle, serves as a versatile fragment probe for identifying binding sites in hydrophobic pockets (e.g., kinases, bromodomains, or GPCR allosteric sites) and as a precursor for developing proteolysis-targeting chimeras (PROTACs) or affinity-labeled tools.

Executive Summary & Mechanism of Action

N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide is a specialized fragment-like chemical probe . Its structure combines a hydrogen-bond acceptor/donor motif (the pyridine-amide core) with a bulky hydrophobic moiety (the 3,3-dimethylbutyl/neohexyl group).

  • Pharmacophore Logic:

    • Pyridine-Amide Core: Mimics the adenosine ring of ATP (kinase hinge binding) or acetyl-lysine (bromodomain binding). The "reverse amide" orientation (N-pyridyl) distinguishes it from nicotinamide mimics, often conferring selectivity for specific pockets in Porcupine (PORCN) , Smoothened (SMO) , or Kinases .

    • 5-Bromo Substituent: A critical "synthetic handle" for Suzuki-Miyaura cross-coupling to generate bivalent probes (PROTACs) or biotinylated pulldown tools. It also enables halogen bonding interactions within the target active site.

    • 3,3-Dimethylbutanamide (Neo-hexyl) Tail: Provides significant steric bulk to probe deep hydrophobic pockets, enhancing residence time and selectivity against targets with smaller binding crevices.

Preparation & Quality Control Protocol

Stock Solution Preparation

Objective: Create a stable, precipitation-free 10 mM stock solution.

  • Weighing: Accurately weigh 2.71 mg of solid N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide into a sterile, amber glass vial (to protect from light).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide, ≥99.9%).

    • Note: Avoid ethanol or water for stock preparation due to potential solubility limits of the lipophilic tail.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes.

  • Storage: Aliquot into 50 µL volumes in PCR tubes. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months). Avoid freeze-thaw cycles (>3 cycles).

QC Validation (LC-MS)

Before use in biological assays, purity must be confirmed (>95%).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV (254 nm) and ESI-MS (Positive mode).

  • Expected Mass: [M+H]⁺ = 271.04 / 273.04 (1:1 isotopic pattern due to Bromine).

Experimental Protocols: Target Engagement & Functional Assays

Differential Scanning Fluorimetry (Thermal Shift Assay)

Use this protocol to validate binding to recombinant proteins (e.g., Kinases, Bromodomains).

Reagents:

  • Recombinant Protein (2-5 µM final).

  • SYPRO Orange Dye (5000x stock).

  • Probe Stock (10 mM).

Procedure:

  • Master Mix: Dilute Protein to 4 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl). Add SYPRO Orange to 5x final concentration.

  • Plating: Dispense 19 µL of Master Mix into a 384-well PCR plate.

  • Compound Addition: Add 1 µL of probe (at 20x final concentration) to achieve final concentrations of 10, 50, and 100 µM. Include DMSO-only control.

  • Run: Perform melt curve analysis on qPCR machine (25°C to 95°C, 0.5°C/min ramp).

  • Analysis: Calculate

    
    . A shift of >2°C indicates significant binding.
    
Fragment-Based Screening (NMR)

Due to the low molecular weight, Saturation Transfer Difference (STD) NMR is the gold standard for validating this probe's binding.

  • Sample: 10 µM Protein + 500 µM Probe in D₂O buffer.

  • Experiment: Acquire 1D ¹H NMR with on-resonance irradiation (protein saturation) and off-resonance irradiation.

  • Result: Difference spectrum (Off - On) showing probe signals indicates binding. The "5-bromo" and "t-butyl" protons will show strong STD effects if they interact with the protein surface.

Visualization: Probe Utilization Workflow

The following diagram illustrates the workflow for utilizing N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide, moving from QC to functional application (PROTAC synthesis or direct inhibition).

ProbeWorkflow Compound N-(5-bromopyridin-3-yl)- 3,3-dimethylbutanamide (CAS: 1266227-14-8) QC QC Validation (LC-MS / NMR) Compound->QC Step 1 DirectUse Direct Probe (Inhibition/Binding) QC->DirectUse Pathway A Derivatization Derivatization (Suzuki Coupling) QC->Derivatization Pathway B TSA Thermal Shift Assay (Target Engagement) DirectUse->TSA In Vitro FuncAssay Functional Assay (Wnt/Kinase Reporter) DirectUse->FuncAssay Cellular PROTAC PROTAC Synthesis (Linker Attachment) Derivatization->PROTAC Linker + E3 Ligand AffinityProbe Affinity Matrix (Biotinylation) Derivatization->AffinityProbe Biotin-Linker

Caption: Workflow for validating and utilizing the probe. Pathway A focuses on direct binding characterization; Pathway B utilizes the bromine handle for chemical biology applications.

Functionalization Protocol (Suzuki Coupling)

To convert the probe into a PROTAC or Biotinylated Tool , utilize the 5-bromo position.

Reaction Scheme: Probe-Br + R-B(OH)₂ → [Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O] → Probe-R

  • Reactants: Mix Probe (1 eq), Boronic Acid Linker (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3 eq).

  • Solvent: Degassed 1,4-Dioxane:Water (4:1).

  • Condition: Heat at 80°C for 4 hours under Nitrogen.

  • Purification: Extract with Ethyl Acetate, dry over MgSO₄, and purify via Silica Flash Chromatography (Hexane:EtOAc gradient).

Summary of Physicochemical Properties

PropertyValueRelevance
LogP (Predicted) ~2.8 - 3.2Good membrane permeability; suitable for cellular assays.
TPSA ~42 ŲHigh oral bioavailability potential; crosses BBB.
H-Bond Donors 1 (Amide NH)Critical for hinge binding (Kinases) or backbone interaction.
H-Bond Acceptors 2 (Pyridine N, Carbonyl O)Specificity determinants.
Rotatable Bonds 3Limited flexibility reduces entropic penalty upon binding.

References

  • Chemical Source Data: CAS 1266227-14-8 Entry. ChemSrc. Available at: [Link]

  • Fragment-Based Drug Discovery: Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery, 6(3), 211-219.
  • Pyridine Amide Scaffolds in Wnt Inhibition: Liu, J., et al. (2013). Discovery of WNT974 as a potent and specific Porcupine inhibitor. Proceedings of the National Academy of Sciences, 110(50), 20224-20229. (Contextual reference for 3-aminopyridine amide class).
  • Chemical Probe Guidelines: Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide

Ticket ID: SYN-BP-33DMB Status: Open Priority: High (Drug Discovery Intermediate) Agent: Senior Application Scientist[1][2] Executive Summary You are attempting to synthesize N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamid...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SYN-BP-33DMB Status: Open Priority: High (Drug Discovery Intermediate) Agent: Senior Application Scientist[1][2]

Executive Summary

You are attempting to synthesize N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide . This reaction presents a classic "mismatched" coupling scenario:

  • Weak Nucleophile: The 3-amino-5-bromopyridine moiety is electron-deficient due to the inductive effect of the bromine atom and the mesomeric withdrawal of the pyridine ring.[1][2]

  • Steric Hindrance: The 3,3-dimethylbutanoyl group (derived from tert-butylacetic acid) possesses a bulky neopentyl-like tail that retards nucleophilic attack.[1]

Standard peptide coupling conditions (EDC/NHS) often fail here, resulting in low conversion or high recovery of starting material. This guide prioritizes high-energy acyl chloride activation to overcome the electronic and steric energy barriers.[1][2]

Module 1: Route Selection Strategy

Before beginning, verify your precursor availability.[1][2] The decision tree below outlines the optimal path based on reagent stability and availability.

RouteSelection Start Start: Select Precursors CheckAcid Is 3,3-Dimethylbutanoyl Chloride Available & High Quality? Start->CheckAcid RouteA ROUTE A: Acid Chloride Method (Preferred for Scale/Yield) CheckAcid->RouteA Yes (Colorless liquid) RouteB ROUTE B: High-Energy Coupling (T3P or HATU) CheckAcid->RouteB No (Only Acid available) Decision Check Amine Nucleophilicity RouteA->Decision RouteB->Decision ActionA Add DMAP (Catalyst) + DIPEA/Pyridine Decision->ActionA Route A Selected ActionB Use T3P (50% in EtOAc) + Pyridine Decision->ActionB Route B Selected

Caption: Decision logic for selecting the optimal synthesis route based on reagent availability and reactivity profiles.

Module 2: The "Golden Path" Protocol (Acid Chloride Method)

This method uses 3,3-dimethylbutanoyl chloride to drive the reaction.[1][2][3] The high electrophilicity of the acid chloride compensates for the poor nucleophilicity of the aminopyridine.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
3-Amino-5-bromopyridine Limiting Reagent1.0Dry thoroughly before use.[1][2]
3,3-Dimethylbutanoyl chloride Electrophile1.2 - 1.5Excess required due to potential hydrolysis.[1][2]
Triethylamine (TEA) Base2.0 - 3.0Scavenges HCl byproduct.[1]
DMAP Nucleophilic Catalyst0.1 - 0.2CRITICAL: Forms reactive N-acylpyridinium intermediate.[1][2]
DCM (Dichloromethane) Solvent[0.2 M]Anhydrous is essential.[1]
Step-by-Step Execution
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solubilization: Dissolve 3-amino-5-bromopyridine (1.0 equiv) and DMAP (0.1 equiv) in anhydrous DCM. Add TEA (2.5 equiv).[1] Cool to 0°C.[1][4]

  • Addition: Add 3,3-dimethylbutanoyl chloride (1.2 equiv) dropwise over 10 minutes.

    • Technical Note: A white precipitate (TEA[1]·HCl) should form immediately.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours.

  • Self-Validating Checkpoint:

    • Pull a 50 µL aliquot. Quench with MeOH. Run TLC (Hexane/EtOAc 3:1).[1][2]

    • Success Indicator: Disappearance of the amine spot (lower R_f) and appearance of a new amide spot (higher R_f).

    • Failure Mode: If >20% amine remains after 16h, heat to reflux (40°C) for 2 hours.[1]

Workup & Purification
  • Quench: Add saturated NaHCO₃ solution. Stir for 15 mins.

  • Extraction: Extract with DCM (3x).

  • Wash: Wash combined organics with 1M HCl (rapidly) to remove unreacted pyridine amine, then Brine.

  • Dry/Concentrate: Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Gradient: 0% → 30% EtOAc in Hexanes).

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users working with electron-deficient aminopyridines.

Issue 1: "I see starting material remaining even after 24 hours."

Diagnosis: The steric bulk of the tert-butyl group is preventing the attack of the weak amine.[1][2] Corrective Action:

  • Switch Solvent: Change from DCM to 1,2-Dichloroethane (DCE) or Toluene .[1][2]

  • Thermal Boost: Heat the reaction to 60–80°C. The acid chloride is stable enough to withstand this temperature in non-nucleophilic solvents.[1]

  • Catalyst Load: Increase DMAP to 0.5 equiv.

Issue 2: "I isolated a byproduct with double the expected mass (Bis-acylation)."

Diagnosis: Formation of the imide (N,N-diacylated product).[1][2] This is common with small, electron-deficient amines and excess energetic acylating agents.[1][2] Corrective Action:

  • Hydrolysis Step: Do not discard the product. Dissolve the crude mixture in THF/MeOH (1:1) and treat with 1M LiOH (2 equiv) at RT for 30 minutes. This selectively cleaves the less stable second acyl group, reverting the imide back to the desired amide.

Issue 3: "My product is unstable on Silica Gel."

Diagnosis: Pyridine derivatives can streak or decompose on acidic silica.[1] Corrective Action:

  • Pre-treat Silica: Flush the column with 1% Triethylamine in Hexanes before loading your sample.[1] This neutralizes the acidic sites on the silica gel.[1]

Module 4: Mechanism & Impurity Profiling

Understanding the reaction pathway helps identify impurities.[1]

ReactionMechanism SM_Amine 3-Amino-5-Br-Pyridine (Weak Nucleophile) Product Target Amide (Stable) SM_Amine->Product Impurity_N_Acyl Impurity: Ring N-Acylation (Kinetic Product) SM_Amine->Impurity_N_Acyl Attack at Pyridine N AcylCl 3,3-Dimethylbutanoyl Cl Intermediate Acyl-DMAP Intermediate (Highly Reactive) AcylCl->Intermediate + DMAP Intermediate->Product + SM_Amine Impurity_Imide Impurity: Bis-Acyl Imide (From Excess R-COCl) Product->Impurity_Imide + Excess AcylCl Impurity_N_Acyl->Product Thermodynamic Rearrangement

Caption: Reaction pathway showing DMAP activation and potential impurity formation (Imide vs. Ring Acylation).

References

  • Dandu, R. R., et al. (2011).[1][4] "A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives Using Microwave Irradiation." Heterocycles, 83(4), 875-881.[1][2][4] Link

    • Context: Discusses the poor nucleophilicity of 3-amino-5-bromopyridine and str
  • Schäfer, G., & Bode, J. W. (2011). "The Synthesis of Sterically Hindered Amides." CHIMIA, 65(4), 215-219.[1] Link

    • Context: Provides mechanistic insight into coupling bulky substrates like 3,3-dimethylbutanoic acid deriv
  • BenchChem. (2025).[1][2][5] "Reactivity Profile: 3-Amino-5-bromopyridine."[1][2][4][6] Link[1]

    • Context: General reactivity data confirming the electron-deficient nature of the pyridine ring.[1][2][5]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.[1] Link

    • Context: Authoritative review on selecting coupling agents (HATU vs. Acid Chlorides) for difficult amines.

Sources

Optimization

Technical Support Center: 3-Aminopyridine Acylation

Topic: Side Reactions in the Acylation of 3-Aminopyridine Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Medicinal Chemists, Process Chemists [1] Status: Operational Specialist: Se...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions in the Acylation of 3-Aminopyridine Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Medicinal Chemists, Process Chemists [1]

Status: Operational Specialist: Senior Application Scientist Subject: Troubleshooting Regioselectivity & Side Reactions in 3-Aminopyridine Derivatization

Core Concept: The "Decoy" Nitrogen Paradox

Before troubleshooting, you must understand the fundamental conflict in 3-aminopyridine (3-AP) chemistry. Unlike aniline, 3-AP possesses two nucleophilic nitrogen centers with distinct electronic profiles:[1]

  • The Ring Nitrogen (

    
    ):  Highly basic (
    
    
    
    ) and kinetically accessible. It acts as a "decoy," reacting rapidly with electrophiles to form unstable
    
    
    -acylpyridinium salts.[1]
  • The Exocyclic Amine (

    
    ):  The desired target.[2][3] It is significantly less basic (
    
    
    
    of conjugate acid
    
    
    to
    
    
    ) due to the electron-withdrawing nature of the pyridine ring.

The Critical Distinction: Unlike 2-aminopyridine, where the acyl group can migrate from the ring to the exocyclic amine via a cyclic intramolecular transition state (Dimroth-like rearrangement), 3-aminopyridine cannot undergo intramolecular rearrangement due to the meta geometry. Acylation at the ring nitrogen is a kinetic trap that must be reversed to achieve the desired product.

Diagnostic Troubleshooting Guides

Issue A: "I added the acid chloride, but I’m getting a precipitate that isn't my product."

Diagnosis: Formation of Kinetic


-Acylpyridinium Salts.[1]
Mechanism:  The acyl chloride reacted with the most basic site (

) first, forming a charged, hygroscopic salt. This is a "dead-end" intermediate in the absence of equilibration.

Corrective Action:

  • Thermodynamic Equilibration: Heat the reaction.

    
    -acylation at the ring is reversible; 
    
    
    
    -acylation at the exocyclic amine is irreversible (stable amide bond). Heating (reflux in THF or Toluene) forces the equilibrium toward the stable amide.
  • Base Selection: Ensure you are using a base that is more basic than the 3-AP ring nitrogen but non-nucleophilic (e.g., Triethylamine or DIPEA).[1] If you use Pyridine as a base, it will compete for the acyl chloride.[1]

  • Solvent Switch: Switch to a solvent that solubilizes the intermediate salt (e.g., DMF or DMAc) to allow the acyl group to transfer to the exocyclic amine.

Issue B: "The reaction stalls with starting material remaining, even with excess reagent."

Diagnosis: Protonation-Induced Deactivation.[1] Mechanism: The byproduct of acylation is HCl. If this is not scavenged immediately, it protonates the unreacted 3-AP at the ring nitrogen. The resulting cation (


) exerts a massive inductive electron-withdrawing effect, rendering the exocyclic amine non-nucleophilic.

Corrective Action:

  • Stoichiometry Check: You strictly require

    
     1.1 equivalents of scavenger base  (TEA/DIPEA) relative to the acid chloride.
    
  • Order of Addition: Dissolve 3-AP and the Base first, then add the acyl chloride dropwise. This ensures HCl is neutralized the moment it forms.

  • Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine) . DMAP is a "hyper-nucleophile" that intercepts the acyl chloride to form a reactive

    
    -acyl-DMAP intermediate, which transfers the acyl group to the poor nucleophile (
    
    
    
    ) much faster than the acid chloride alone.
Issue C: "Mass Spec shows a peak at [M + 2xAcyl]."

Diagnosis: Bis-Acylation (Imide Formation). Mechanism: The amide product (


) still possesses a proton. In the presence of strong bases or large excesses of acylating agent, the amide nitrogen can react again to form an imide.

Corrective Action:

  • Reagent Control: Reduce acyl chloride to 1.0–1.05 equivalents.

  • Base Strength: Avoid strong bases (e.g., NaH, KHMDS) unless necessary.[1] Use mild organic bases (Pyridine, TEA).[1]

  • Hydrolysis: If bis-acylation is unavoidable, treat the crude mixture with mild aqueous base (e.g.,

    
     in MeOH).[1] The imide bond is much more labile than the amide bond and will selectively hydrolyze back to the desired mono-acylated product.
    

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the Kinetic Trap (Ring N) and the Thermodynamic Product (Exocyclic N).

AcylationPathways Start 3-Aminopyridine + R-COCl KineticTrap N-Acylpyridinium Salt (Kinetic Trap) Start->KineticTrap Fast Attack (Ring N) ThermoProduct 3-Amido Pyridine (Desired Product) Start->ThermoProduct Slow Attack (Exo N) Deactivated Protonated 3-AP Salt (Inert) Start->Deactivated + HCl (No Base) KineticTrap->Start Reversible (Heat/Time) BisProduct Bis-Acylated Imide (Side Product) ThermoProduct->BisProduct Excess Reagent

Caption: Reaction landscape of 3-aminopyridine. Note the reversibility of the red kinetic path vs. the stability of the green thermodynamic path.

Optimized Experimental Protocol

This protocol is designed to minimize ring acylation and prevent protonation stalling.[1]

Reagents:

  • 3-Aminopyridine (1.0 equiv)

  • Acyl Chloride (1.05 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • DMAP (0.05 equiv) - Catalyst

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve 3-aminopyridine (1.0 eq), TEA (1.2 eq), and DMAP (0.05 eq) in anhydrous DCM (
    
    
    
    concentration).
  • Cooling: Cool the mixture to

    
    . Why? To control the exotherm and minimize bis-acylation, even though heat favors the thermodynamic product, DMAP allows us to run this kinetically controlled at the correct nitrogen.
    
  • Addition: Add the Acyl Chloride (1.05 eq) dropwise over 15 minutes.

    • Observation: A white precipitate (TEA

      
      HCl) will form immediately. This is good.
      
  • Reaction: Allow to warm to room temperature and stir for 4–6 hours.

    • Checkpoint: TLC should show consumption of starting material (

      
       in 50% EtOAc/Hex) and appearance of amide (
      
      
      
      ).
  • Workup (Crucial):

    • Quench with saturated

      
       (removes unreacted acid chloride).
      
    • Extract with DCM.[1]

    • Wash organic layer with water (removes DMAP and TEA salts).

    • Do NOT wash with strong acid (1M HCl) as this will extract your product (the pyridine ring will protonate and go into the water layer).

Data Summary: Reactivity Profile

ParameterRing Nitrogen (

)
Exocyclic Amine (

)
Implication for Acylation
Hybridization

(Lone pair in plane)

/

(Lone pair conjugated)

is sterically more accessible.
Basicity (

)


(conjugate acid)

protonates first; scavenges HCl.
Nucleophilicity High (Hard nucleophile)Moderate (Soft nucleophile)

attacks

fastest.
Product Stability Low (Acylpyridinium salt)High (Amide bond)

-acyl hydrolyzes;

-acyl is stable.

References

  • Scriven, E. F. V. (1983).[1] "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12(2), 129-161.[1]

  • Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (See: "Schotten-Baumann Reaction" and "Steglich Esterification" regarding DMAP mechanisms).

  • Fischer, A., et al. (1984).[1] "Acylation of 3-aminopyridine." Journal of Organic Chemistry. (General reactivity patterns of aminopyridines).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 29: Nucleophilic substitution at the carbonyl group).

Sources

Troubleshooting

Troubleshooting low solubility of "N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide" in assays

A Guide to Overcoming Solubility Challenges in Experimental Assays Welcome to the technical support guide for N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide. This resource is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Solubility Challenges in Experimental Assays

Welcome to the technical support guide for N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experimental workflows. Low aqueous solubility is a common hurdle in drug discovery that can lead to unreliable and irreproducible assay data.[1][2] This guide provides in-depth, field-proven insights and step-by-step protocols to help you navigate these challenges effectively.

Understanding the Molecule: Why is Solubility a Challenge?

N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide possesses a chemical structure that inherently limits its solubility in aqueous solutions. The primary contributors to its hydrophobicity are the bulky and non-polar tert-butyl group and the bromine atom on the pyridine ring. While the pyridine nitrogen offers a potential site for protonation to improve solubility, the overall lipophilic character of the molecule dominates, making it prone to precipitation in the aqueous buffers used in most biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My compound is precipitating when I dilute my DMSO stock into my aqueous assay buffer. What's happening and how can I fix it?

This is a classic sign of a compound exceeding its thermodynamic solubility limit in the final assay medium. Your concentrated DMSO stock might appear clear, but upon dilution into an aqueous environment, the compound crashes out of solution.[1] This leads to an actual test concentration that is much lower and more variable than intended.

Immediate Troubleshooting Steps:

  • Visual Inspection: Always visually inspect your assay plates after compound addition (against a black background with side lighting can help) for signs of precipitation or cloudiness.

  • Kinetic vs. Thermodynamic Solubility: Understand that you are likely observing issues with kinetic solubility—the concentration at which a compound, rapidly diluted from a DMSO stock, stays in solution for the duration of an assay.[3][4] This is distinct from thermodynamic solubility, which is the true equilibrium concentration. For screening purposes, achieving sufficient kinetic solubility is often the primary goal.[2]

  • Reduce Final Concentration: The simplest first step is to test a lower final concentration of the compound. If precipitation disappears, you have likely found a concentration within its soluble range in your current buffer system.

Question 2: How should I prepare and store my stock solutions to ensure maximum integrity?

Proper stock solution preparation is fundamental to reproducible results.[5]

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Weighing: Accurately weigh the required mass of N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide (Molecular Weight: ~257.13 g/mol ) in a suitable vial.[6] For the highest accuracy, use a calibrated analytical balance and a volumetric flask.[7]

  • Solvent Addition: Add research-grade, anhydrous Dimethyl Sulfoxide (DMSO) to the vial to achieve the target concentration (e.g., for 10 mg of compound, add ~3.89 mL of DMSO for a 10 mM stock).

  • Dissolution: Facilitate dissolution by gentle vortexing or sonication in a water bath for 5-10 minutes.[5][8] Visually confirm that all solid material has dissolved.

  • Storage: Store stock solutions in glass vials with Teflon-lined screw caps to prevent solvent evaporation and contamination.[9] For long-term storage, aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5]

Key Considerations:

  • DMSO Quality: Use high-purity, anhydrous DMSO to prevent compound degradation. DMSO is hygroscopic and can absorb water from the air, which may reduce the solubility of your compound over time.[8]

  • Final DMSO Concentration: In your final assay, keep the DMSO concentration as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells or interfere with assay components.[5][10]

Question 3: What advanced strategies can I use to increase the solubility of N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide in my final assay buffer?

If lowering the concentration is not an option, several formulation strategies can be employed. The key is to find a method that solubilizes your compound without interfering with the biological assay.[11]

Below is a troubleshooting workflow to guide your decision-making process.

G cluster_0 Solubility Troubleshooting Workflow start Precipitation Observed in Aqueous Buffer q1 Is final DMSO concentration <0.5%? start->q1 q2 Is the compound ionizable (basic)? q1->q2 No (or already optimized) sol_dmso Optimize Co-solvent (e.g., reduce DMSO %, try Ethanol/PEG400) q1->sol_dmso Yes q3 Is the assay compatible with surfactants? q2->q3 No sol_ph Adjust Buffer pH (Lower pH to protonate pyridine nitrogen) q2->sol_ph Yes q4 Is the assay compatible with cyclodextrins? q3->q4 No sol_surf Add Surfactant (e.g., Tween-20, Triton X-100) q3->sol_surf Yes sol_cd Use Cyclodextrin (e.g., HP-β-CD) q4->sol_cd Yes end_node Run Vehicle Controls & Confirm No Assay Interference q4->end_node No sol_dmso->q2 sol_ph->q3 sol_surf->q4 sol_cd->end_node

Caption: Decision workflow for troubleshooting compound solubility.

Strategy 1: pH Modification

The pyridine nitrogen in N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide is weakly basic. Lowering the pH of the assay buffer can protonate this nitrogen, creating a positively charged species with significantly higher aqueous solubility.[][13]

  • Protocol:

    • Prepare a series of your assay buffer at different pH values (e.g., pH 7.4, 7.0, 6.5, 6.0).

    • Add the compound (from DMSO stock) to each buffer to the desired final concentration.

    • Incubate for a short period (e.g., 15-30 minutes) at the assay temperature.

    • Measure solubility, for instance by nephelometry (light scattering) or visual inspection, to identify the optimal pH.[2]

  • Caution: Ensure that altering the pH does not affect your biological target's activity or the stability of other assay reagents. Always run a pH-matched vehicle control.[14]

Strategy 2: Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[][15] While you are already using DMSO, other co-solvents can be tested.

  • Examples: Ethanol, polyethylene glycol 400 (PEG 400), propylene glycol.

  • Approach: Prepare an intermediate dilution of your DMSO stock in the co-solvent before the final dilution into the aqueous buffer. The goal is to keep the final concentration of all organic solvents at a minimum. For example, a final concentration of 1% PEG 400 might be sufficient.

  • Consideration: Co-solvents can impact protein structure and enzyme activity. Their effects must be carefully evaluated with appropriate vehicle controls.[11]

Strategy 3: Formulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[16] They can encapsulate hydrophobic molecules, like yours, forming an inclusion complex that is water-soluble.[17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.[20]

  • Protocol for Complexation:

    • Prepare a solution of HP-β-CD in your aqueous assay buffer (e.g., 10-50 mM).

    • Add the compound stock (in DMSO) directly to the HP-β-CD solution while vortexing. The cyclodextrin will encapsulate the compound as it is diluted.

    • Allow the solution to equilibrate for at least 30 minutes before use in the assay.

  • Benefit: This is often one of the most effective and biologically benign methods for increasing solubility. The complex readily dissociates, making the compound bioavailable.[17]

Strategy 4: Use of Surfactants

For non-cell-based assays, low concentrations of non-ionic surfactants can aid solubility by forming micelles that encapsulate the compound.[11]

  • Examples: Tween-20 or Triton X-100.

  • Approach: Add the surfactant to your assay buffer at a concentration slightly above its critical micelle concentration (CMC), often in the range of 0.01% to 0.05% (v/v).[10]

  • Warning: This method is generally unsuitable for cell-based assays, as concentrations of surfactants needed to form micelles are often cytotoxic.[10]

Solubilization StrategyTypical Concentration RangeProsCons
pH Modification pH 5.0 - 7.0Simple, inexpensive, and can be very effective for ionizable compounds.Can alter the activity of biological targets; may not be suitable for all assays.
Co-solvents (e.g., PEG 400) 1% - 5% (v/v)Can significantly increase solubility.May cause protein denaturation or enzyme inhibition at higher concentrations.
Cyclodextrins (HP-β-CD) 1% - 10% (w/v)Highly effective, low toxicity, protects compound from degradation.[17][20]Can be a costly reagent; may potentially interact with some assay components.
Surfactants (e.g., Tween-20) 0.01% - 0.05% (v/v)Very effective for increasing solubility in biochemical assays.Generally not suitable for cell-based assays due to cytotoxicity.[10]
Question 4: How can I be certain that my chosen solubilization method isn't producing artifacts or interfering with my results?

This is a critical question. The solubilizing agent (or "vehicle") should be inert in your assay.

Essential Controls:

  • Vehicle Control: This is the most important control. It should contain everything that your experimental sample contains except for the test compound. For example, if you use 5% HP-β-CD and 0.5% DMSO to dissolve your compound, your vehicle control must be buffer containing 5% HP-β-CD and 0.5% DMSO. This control tells you the effect of the solubilizing agents alone.

  • Positive and Negative Assay Controls: You must confirm that your main assay controls (e.g., a known inhibitor and a no-inhibitor control) behave as expected in the presence of the vehicle. A significant change in the signal or activity of these controls indicates interference from your solubilization method.

By systematically applying these troubleshooting strategies and employing rigorous controls, you can overcome the solubility challenges presented by N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide and generate reliable, high-quality data. For further reading, the Assay Guidance Manual from the NIH is an excellent resource for all aspects of assay development.[21][22]

References

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. Available from: [Link]

  • Cyclodextrin-Based Solubilization & Drug Delivery Solutions. Catalysts. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]

  • What is the procedure to create stock solutions?. Chemistry Stack Exchange. Available from: [Link]

  • Preparation of Stock Solutions. Enfanos. Available from: [Link]

  • How to Make Accurate Stock Solutions. Bitesize Bio. Available from: [Link]

  • How to enhance drug solubility for in vitro assays?. ResearchGate. Available from: [Link]

  • How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Solarbio. Available from: [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Available from: [Link]

  • Cosolvent. Wikipedia. Available from: [Link]

  • Improvement in aqueous solubility achieved via small molecular changes. PubMed. Available from: [Link]

  • Improving the Bio-Availability of Drugs Through Their Chemistry. CordenPharma. Available from: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. Available from: [Link]

  • Assay Guidance Manual. ResearchGate. Available from: [Link]

  • Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Society of Toxicology. Available from: [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available from: [Link]

  • 3,3-Dimethylbutanamide. PubChem. Available from: [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. National Center for Biotechnology Information (PMC). Available from: [Link]

  • pH Shift of solubility suspensions upon preparation. ResearchGate. Available from: [Link]

  • Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib. International Journal of Pharmaceutical and Experimental Research. Available from: [Link]

  • Solubility. Cambridge MedChem Consulting. Available from: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Taylor & Francis Online. Available from: [Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Halo Labs. Available from: [Link]

Sources

Optimization

Technical Support Guide: Stability &amp; Handling of N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide

Executive Summary & Structural Vulnerabilities Compound: N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide CAS: 1266227-13-7 Core Function: Halogenated heteroaryl amide scaffold, commonly used as an intermediate in cross-co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Vulnerabilities

Compound: N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide CAS: 1266227-13-7 Core Function: Halogenated heteroaryl amide scaffold, commonly used as an intermediate in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for drug discovery.[1][2]

To prevent decomposition, you must understand the molecule's three "Stress Points." This is not just a powder; it is a system of competing reactivities.

ComponentFunctionVulnerabilityTrigger
Pyridine Ring Electron-deficient coreN-Oxidation / ProtonationPeroxides, Air, Strong Acids
C-Br Bond Cross-coupling handlePhotodehalogenation UV/Visible Light (300-450 nm)
Amide Linkage LinkerHydrolysis Moisture + Heat + Acid/Base
t-Butyl Tail Steric ShieldSolubility Issues Poor solubility in non-polar solvents

Diagnostic Troubleshooting (Symptom-Based)

Use this section if you suspect your batch has already degraded.

Symptom A: The white solid has turned yellow or brown.
  • Diagnosis: Photolytic Decomposition (Homolytic C-Br cleavage) or N-Oxidation .[1][2]

  • The Mechanism: The C-Br bond in bromopyridines is susceptible to UV-induced homolysis, generating radical species that polymerize or couple, leading to conjugated (colored) impurities.[1][2]

  • Immediate Action:

    • Dissolve a small sample in DMSO-d6.[2]

    • Run 1H NMR.[2] Look for the loss of the discrete aromatic signals (broadening indicates polymerization).

    • Salvage: If degradation is <5%, recrystallize from minimal hot Ethanol/Hexane (1:4). If >10%, discard.

Symptom B: LCMS shows a new peak at [M-114] or [M+18].[1][2]
  • Diagnosis: Amide Hydrolysis .[2][3][4]

  • The Mechanism: Water attacks the carbonyl carbon.[3]

    • Product 1: 3-Amino-5-bromopyridine (The amine leaving group).[1][2]

    • Product 2: 3,3-Dimethylbutanoic acid (The acid fragment).[1][2]

  • Root Cause: Storage in non-anhydrous solvents (e.g., wet DMSO stock solutions) or exposure to acidic fumes.

  • Prevention: The tert-butyl group provides a "steric umbrella," slowing hydrolysis, but it does not stop it in the presence of strong acids (e.g., TFA) or bases over time.[2]

Symptom C: Loss of Bromine during reaction (Debromination).[1]
  • Diagnosis: Metal-Halogen Exchange or Pd-Catalyzed Reduction .[1][2]

  • The Mechanism: If using this as a reactant, residual Palladium species or traces of Zinc/Magnesium can insert into the C-Br bond prematurely.[2]

  • Fix: Ensure your catalyst system is added last and the reaction is strictly anhydrous.

Mechanism Visualization

Understanding the pathway is the key to prevention. The following diagram illustrates the two primary degradation routes: Hydrolysis (Chemical) and Photolysis (Physical).

Decomposition_Pathways Compound N-(5-bromopyridin-3-yl)- 3,3-dimethylbutanamide Hydrolysis Hydrolysis (Acid/Base + H2O) Compound->Hydrolysis Light UV/Vis Light (hν) Compound->Light Amine 3-Amino-5-bromopyridine (Degradant A) Hydrolysis->Amine  C-N Cleavage Acid 3,3-Dimethylbutanoic acid (Degradant B) Hydrolysis->Acid Radical Pyridyl Radical (Transient) Light->Radical  Homolysis Polymer Oligomers/Colored Impurities (Yellowing) Radical->Polymer  Coupling Debromo Debrominated Analog (N-(pyridin-3-yl)...) Radical->Debromo  H-Abstraction

Figure 1: Dual decomposition pathways.[1][2] Note that hydrolysis yields two distinct stable fragments, while photolysis creates complex radical mixtures.

Storage & Handling Protocols

This protocol is designed to maximize shelf-life (Target: >2 years).

Protocol A: Solid State Storage
  • Container: Amber glass vial with a Teflon-lined screw cap. Never use clear glass.[1][2]

  • Atmosphere: Backfill with Argon. Nitrogen is acceptable, but Argon is heavier and provides a better "blanket" for halogenated aromatics.

  • Temperature: -20°C is optimal. 4°C is acceptable for short-term (<1 month).

  • Desiccation: Store the vial inside a secondary jar containing silica gel or Drierite™.

Protocol B: Solution Handling (Stock Solutions)
  • Solvent: Anhydrous DMSO or DMF.[2]

  • Concentration: 10 mM - 50 mM.[1][2]

  • Freeze/Thaw: Limit to 5 cycles. The expansion/contraction of DMSO can introduce micro-cracks in caps, allowing moisture entry.

  • Warning: Do NOT store in Methanol or Ethanol.[2] Nucleophilic attack by the alcohol (alcoholysis) can occur slowly over months, converting the amide to an ester.

Frequently Asked Questions (FAQs)

Q: Can I use TFA (Trifluoroacetic acid) to deprotect other groups on my molecule while this amide is present? A: Proceed with caution. While the tert-butyl tail provides steric hindrance, the electron-deficient pyridine ring makes the amide nitrogen less basic, which paradoxically makes the carbonyl more electrophilic.[1][2] Brief exposure to TFA (e.g., 30 mins at 0°C) is likely safe, but prolonged reflux in acidic media will hydrolyze the amide.

Q: I see a small impurity at 0.1% in my fresh batch. Is this normal? A: Yes. This is likely 3-amino-5-bromopyridine , a remnant of the synthesis.[1][2] If it stays <0.5%, it will not interfere with standard cross-couplings. If it exceeds 1%, recrystallize.

Q: Why is my reaction turning black when I add the catalyst? A: If you are performing a Suzuki or Buchwald coupling, the "black" color is often precipitated Palladium (Pd-black).[2] This suggests your N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide might contain traces of sulfur or free amines (from degradation) that are poisoning the catalyst.[1][2] Filter the starting material through a small pad of silica before use.

References & Authority

  • Amide Hydrolysis Mechanisms:

    • Mechanism:[1][2][3][4][5] Nucleophilic attack on the carbonyl carbon is the rate-determining step.[2] The electron-withdrawing nature of the pyridine ring (acting as a meta-substituent) increases the electrophilicity of the carbonyl, potentially accelerating base-catalyzed hydrolysis compared to a phenyl amide.[1][2]

    • Source: Brown, R. S., et al. "Amide Hydrolysis in Neutral Solution." Accounts of Chemical Research, 2018. [1][2]

  • Photostability of Bromopyridines:

    • Mechanism:[1][2][3][4][5] Carbon-Bromine bonds in heteroaromatics possess bond dissociation energies (BDE) accessible by near-UV light (~70 kcal/mol).[1][2] Exposure triggers radical formation.[2]

    • Source: Scaiano, J. C., et al. "Photodehalogenation of Aryl Halides." Journal of Organic Chemistry, 2012.

  • Pyridine Oxidation:

    • Context: Pyridine nitrogens are susceptible to N-oxide formation in the presence of peracids or prolonged air exposure, particularly in solution.[2]

    • Source: Joule, J. A., & Mills, K. Heterocyclic Chemistry, 5th Ed. Wiley, 2010. [1][2]

  • Compound Data & Safety (SDS):

    • Source: PubChem Compound Summary for similar Bromopyridine Amides. [1][2]

(Note: Specific degradation rates for CAS 1266227-13-7 are derived from functional group analysis as per standard medicinal chemistry practices.)

Sources

Troubleshooting

Technical Support Center: Enhancing Cell Permeability of N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide

Introduction Researchers in drug discovery and chemical biology frequently encounter challenges with the cell permeability of novel compounds. N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide represents a class of molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Researchers in drug discovery and chemical biology frequently encounter challenges with the cell permeability of novel compounds. N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide represents a class of molecules whose therapeutic potential may be limited by its ability to cross the cellular membrane to reach intracellular targets. This guide provides a comprehensive technical framework for researchers, offering troubleshooting strategies, frequently asked questions, and detailed experimental protocols to systematically assess and enhance the permeability of this compound and structurally related molecules. Our approach is grounded in fundamental principles of medicinal chemistry and cell biology, aiming to provide not just methods, but the causal logic behind them.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses the foundational questions a researcher should consider when initiating a project or encountering initial permeability issues.

Q1: What are the likely physicochemical properties of my compound, and how do they predict its permeability?

Answer: Before initiating wet-lab experiments, an in silico analysis based on the compound's structure provides valuable foresight. The properties of N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide can be estimated using well-established principles like Lipinski's Rule of Five.[1][2] These rules correlate oral bioavailability and permeability with specific molecular characteristics.[3]

Analysis of N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide:

PropertyEstimated ValueLipinski's Rule of 5 GuidelineImplication for Permeability
Molecular Weight (MW) ~271.15 g/mol < 500 DaltonsFavorable. The molecule is relatively small.
LogP (Lipophilicity) ~2.5 - 3.5< 5Favorable. The value is within the optimal range for membrane partitioning.[4][5]
Hydrogen Bond Donors 1 (Amide N-H)≤ 5Favorable. Low number of donors reduces the energy penalty for membrane crossing.[1]
Hydrogen Bond Acceptors 3 (Pyridine N, Amide O)≤ 10Favorable. Acceptor count is well within the guideline.
Polar Surface Area (PSA) ~40-50 Ų< 140 Ų (Veber's Rule)Favorable. Low PSA suggests good passive diffusion potential.

Based on this initial assessment, the compound does not violate Lipinski's rules and appears to have properties conducive to passive diffusion. However, these are guidelines, not absolute laws.[4] Factors like molecular rigidity, the specific arrangement of polar groups, and potential interactions with membrane transporters can still lead to poor permeability.

Q2: How do I experimentally measure the permeability of my compound?

Answer: There are two primary, complementary methods for experimentally determining permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays like the Caco-2 or MDCK assays.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[6][7] It exclusively measures passive, transcellular permeability and is an excellent first screen due to its low cost and simplicity.[8] Different PAMPA models can be used to mimic the gastrointestinal tract (PAMPA-GIT) or the blood-brain barrier (PAMPA-BBB).[6]

  • Caco-2 Permeability Assay: This is considered the gold standard for in vitro prediction of human drug absorption.[9] It uses a monolayer of differentiated Caco-2 human colon adenocarcinoma cells, which form tight junctions and express key efflux and uptake transporters.[10][11] This assay provides a more biologically relevant measure, capturing passive diffusion, paracellular transport, and active transport mechanisms.[8] An efflux ratio greater than 2, calculated by comparing permeability in both directions (apical-to-basolateral and basolateral-to-apical), strongly suggests the compound is a substrate for an efflux pump like P-glycoprotein (P-gp).[11]

Table: Comparison of Primary Permeability Assays

FeaturePAMPACaco-2 Assay
Biological Model Artificial lipid membraneDifferentiated human colon cell monolayer
Transport Measured Passive Diffusion OnlyPassive, Active, and Paracellular Transport
Throughput HighMedium to Low
Cost LowHigh
Biological Relevance Low to MediumHigh
Key Output Apparent Permeability (Papp)Papp, Efflux Ratio (ER)
Q3: My compound shows low permeability in the Caco-2 assay, but not in PAMPA. What does this mean?

Answer: This is a classic diagnostic scenario. A significant drop in permeability when moving from the artificial PAMPA membrane to the Caco-2 cell monolayer strongly indicates that biological factors are limiting transport. The most common culprit is active efflux, where transporter proteins in the cell membrane actively pump the compound out of the cell.[12] P-glycoprotein (P-gp) is a prominent efflux pump known to reduce the bioavailability of many drugs.[13][14] Your compound is likely a substrate for P-gp or another efflux transporter expressed in Caco-2 cells.[11]

Part 2: Troubleshooting and Enhancement Guide

If initial experiments confirm poor cell permeability, this section provides a logical workflow for diagnosing the root cause and implementing enhancement strategies.

G cluster_start Initial Observation cluster_diagnosis Diagnosis cluster_results Interpretation cluster_strategies Enhancement Strategies start Low Permeability Observed in Caco-2 Assay pampa Run PAMPA Assay start->pampa Step 1: Assess Passive Permeability res_pampa_low Result: Low PAMPA Permeability pampa->res_pampa_low If compound cannot cross a simple lipid membrane res_pampa_high Result: High PAMPA Permeability (Low Caco-2 Permeability) pampa->res_pampa_high If compound CAN cross a simple lipid membrane efflux Run Bidirectional Caco-2 Assay with P-gp Inhibitor (e.g., Verapamil) res_efflux Result: Permeability Increases with Inhibitor (ER > 2) efflux->res_efflux strat_passive Improve Passive Diffusion: - Prodrug Approach - Structural Modification - Formulation Strategies res_pampa_low->strat_passive Conclusion: Issue is fundamental physicochemical properties res_pampa_high->efflux Step 2: Investigate Active Efflux strat_efflux Mitigate Efflux: - Structural Modification to  Reduce Transporter Recognition - Prodrug to Mask Recognition Site res_efflux->strat_efflux Conclusion: Compound is an efflux transporter substrate

Caption: Troubleshooting workflow for low cell permeability.

Strategy 1: Medicinal Chemistry Approaches (Structural Modification)

If the issue is inherently low passive diffusion or recognition by efflux transporters, modifying the molecule's structure can be a powerful strategy.

  • Prodrug Strategy: This is one of the most effective methods for enhancing permeability.[15][16] A prodrug is a biologically inactive derivative of the parent drug that is converted to the active form within the body.[17][18] For N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide, the amide N-H group is a key site for modification.

    • Action: Mask the polar N-H group by creating a bioreversible bond with a lipophilic promoiety. For example, creating an N-acyloxyalkoxy or N-aminocarbonyl derivative can mask the hydrogen bond donor and increase lipophilicity.[19]

    • Causality: Masking the polar group reduces the desolvation energy required for the molecule to leave the aqueous environment and enter the lipid bilayer of the cell membrane.[19] Once inside the cell, ubiquitous enzymes like esterases or phosphatases cleave the promoiety, releasing the active parent compound.

Prodrug_Strategy cluster_inside Intracellular Space cluster_cleavage Prodrug Prodrug (Parent + Lipophilic Promolety) - Increased Lipophilicity - Masked H-Bond Donor Membrane Cell Membrane Prodrug->Membrane Enhanced Passive Diffusion ActiveDrug Active Drug Released (N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide) Enzyme Intracellular Enzymes (e.g., Esterases) Enzyme->ActiveDrug Membrane->CleavagePoint CleavagePoint->Enzyme Cleavage of Promolety

Caption: Prodrug mechanism for enhancing cell permeability.

  • Other Structural Modifications:

    • Reduce Rotatable Bonds: High molecular flexibility can be detrimental to permeability. Introducing conformational constraints (e.g., by incorporating a ring structure) can be beneficial.

    • N-Methylation: Replacing the hydrogen on the amide nitrogen with a methyl group (N-methylation) permanently removes a hydrogen bond donor, which can improve permeability.[20] However, this may also impact the compound's binding to its intracellular target, so this must be evaluated concurrently.[21]

Strategy 2: Formulation-Based Approaches

These strategies aim to improve permeability without chemically altering the drug molecule itself. They are particularly useful when medicinal chemistry efforts are unsuccessful or alter the drug's activity.[22]

  • Use of Permeation Enhancers: Surfactants or certain fatty acids can be included in the formulation to transiently disrupt the cell membrane, making it more permeable.[22][23]

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like liposomes or solid lipid nanoparticles (SLNs) can facilitate its transport across the cell membrane.[24][25] These carriers can fuse with the cell membrane or be taken up by endocytosis, delivering their payload into the cell.[24]

Part 3: Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a standard procedure for assessing passive permeability.

Objective: To determine the apparent permeability coefficient (Papp) of N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide via passive diffusion.

Materials:

  • 96-well PAMPA sandwich plate (e.g., Millipore MultiScreen, Corning Gentest)

  • Lecithin in dodecane solution (e.g., 1-2% w/v)[26]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds: High permeability (e.g., Propranolol) and low permeability (e.g., Atenolol)

  • 96-well UV-transparent plate for analysis

  • Plate reader or LC-MS/MS system

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[26]

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate, ensuring complete coverage without puncturing the membrane.[26]

  • Prepare Donor Solutions: Dilute the test compound and controls from the DMSO stock into PBS to a final concentration of 100-200 µM. The final DMSO concentration should be kept low (<1%) to avoid affecting membrane integrity.

  • Load Donor Plate: Add 150-200 µL of the donor solutions (test compound, controls, and a blank) to the appropriate wells of the coated donor plate.[26]

  • Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate to form the "sandwich."

  • Incubation: Incubate the assembled plate at room temperature for 4-18 hours with gentle shaking.

  • Sampling & Analysis:

    • After incubation, separate the plates.

    • Take samples from both the donor and acceptor wells.

    • Determine the concentration of the compound in each sample using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).[6]

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula provided by the assay kit manufacturer or from literature sources.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol is for assessing both passive and active transport mechanisms.

Objective: To determine the Papp in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and calculate the efflux ratio (ER).

Materials:

  • Caco-2 cells

  • 24-well Transwell plates (0.4 µm pore size)[27]

  • Cell culture medium (e.g., DMEM with FBS, NEAA, etc.)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer, pH 7.4[11]

  • Test compound and controls (as in PAMPA)

  • Efflux inhibitor (e.g., Verapamil for P-gp)[11]

  • Lucifer Yellow dye for monolayer integrity check[11]

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at a density of ~60,000 cells/cm². Culture for 21-28 days to allow for full differentiation and monolayer formation.[10][27]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be >250 Ω·cm². Alternatively, perform a Lucifer Yellow rejection test.[11] Monolayers not meeting the criteria should be discarded.[28]

  • Prepare Dosing Solutions: Prepare dosing solutions of the test compound (e.g., 10 µM) in pre-warmed (37°C) transport buffer.[10] For efflux experiments, prepare a separate set of dosing solutions containing a P-gp inhibitor.

  • Transport Experiment (A→B Direction):

    • Wash the monolayers with warm transport buffer.

    • Add 0.4 mL of the dosing solution to the apical (A) side and 1.2 mL of fresh buffer to the basolateral (B) side.[28]

  • Transport Experiment (B→A Direction):

    • Wash the monolayers.

    • Add 1.2 mL of the dosing solution to the basolateral (B) side and 0.4 mL of fresh buffer to the apical (A) side.[28]

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 60-120 minutes with gentle shaking.[10][11]

  • Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver compartments of each well. Analyze the compound concentration using LC-MS/MS.

  • Calculations:

    • Calculate Papp (A→B) and Papp (B→A).

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux.[11]

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Hall W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. J. Chem. Pharm. Res., 16:092. [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport. ACS Publications. [Link]

  • Lipinski's rule of five, famous extensions and famous exceptions. Chemia Naissensis. [Link]

  • Caco2 assay protocol. [Link]

  • Lipinski's Rule of 5. GARDP Revive. [Link]

  • Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. ScholarWorks@UTEP. [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]

  • What are the formulation strategies to improve PK properties? Patsnap Synapse. [Link]

  • A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. ScienceDirect. [Link]

  • Functional role of P-glycoprotein in limiting intestinal absorption of drugs: contribution of passive permeability to P-glycoprotein mediated efflux transport. PubMed. [Link]

  • ADME Caco-2 Permeability Assay. BioDuro. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • P-glycoprotein-mediated drug efflux: Significance and symbolism. [Link]

  • P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • PAMPA Permeability Assay. Technology Networks. [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells. DiVA. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Prodrug Development. shellichemistry.com. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. [Link]

  • Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. MDPI. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. [Link]

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Optimization

Technical Support Center: Bromopyridine Compound Selectivity

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with bromopyridine-based compounds. This guide is designed to provide you with in-depth, field-proven insi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with bromopyridine-based compounds. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to anticipate, identify, and mitigate off-target effects during your experiments. Our goal is to ensure the scientific integrity of your results by promoting a deep understanding of compound behavior in complex biological systems.

Frequently Asked Questions (FAQs)

Q1: My bromopyridine inhibitor is showing a cellular phenotype that doesn't align with the known function of its intended target. What could be happening?

This is a classic experimental challenge that often points towards off-target effects. While your compound may be potent against its primary target in biochemical assays, it could be interacting with other proteins within the cell, leading to unexpected biological responses.[1][2] It is crucial to validate that the observed phenotype is a direct result of modulating the intended target.

Several factors could be at play:

  • Polypharmacology: The compound may bind to multiple targets, sometimes with similar affinity. This is common with kinase inhibitors, as the ATP-binding pocket is conserved across many kinases.[1]

  • Off-Target Liabilities: The bromopyridine scaffold might have an inherent affinity for a class of proteins unrelated to your primary target. For example, some kinase inhibitors have been found to have off-target effects on BET bromodomains.[3]

  • Upstream/Downstream Effects: The phenotype could be a downstream consequence of inhibiting the primary target, but one that is not yet characterized.

Troubleshooting Path Forward: The first step is to confirm direct engagement of your intended target in a cellular context.

Q2: What is "target engagement" and how can I confirm it for my bromopyridine compound in cells?

Target engagement is the critical first step in validating your compound's mechanism of action. It is the measurable, physical interaction of a drug with its target in a physiologically relevant environment, such as living cells or tissues.[4] Without confirming target engagement, it's difficult to definitively link your compound to a specific biological outcome.

A highly effective and widely adopted method for this is the Cellular Thermal Shift Assay (CETSA) .[5][6]

  • Principle: CETSA operates on the principle that when a compound binds to its target protein, it generally stabilizes the protein's structure.[7] This stabilization makes the protein more resistant to heat-induced denaturation.

  • Process: In a CETSA experiment, intact cells are treated with your compound, then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, typically by Western Blot or mass spectrometry.[8] A shift in the melting curve to a higher temperature in the presence of your compound provides direct evidence of target engagement.[9]

Confirming target engagement is a foundational step that minimizes the risk of pursuing compounds that lack efficacy due to an inability to interact with their intended target.[4]

Q3: I suspect my compound has off-targets. How can I identify them?

Identifying unknown off-targets requires broad, unbiased screening approaches. Relying solely on educated guesses based on structural similarity can be misleading.

  • Computational Prediction (In Silico): Before beginning extensive wet-lab experiments, computational methods can predict potential off-target interactions.[10][11] These approaches use algorithms that compare your compound's 2D and 3D structure, as well as its physicochemical properties, against databases of known protein targets.[10] Methods like Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning algorithms (e.g., Support Vector Machines, Random Forests) can provide a list of testable, potential off-targets.[11][12]

  • Experimental Profiling:

    • Kinome Profiling: If your bromopyridine is designed as a kinase inhibitor, it is essential to screen it against a large panel of kinases.[13][14] Several commercial services offer kinome profiling, providing data on your compound's activity against hundreds of kinases, which helps to create a selectivity profile.[15][16]

    • Proteome-Wide CETSA (MS-CETSA): This powerful technique combines CETSA with mass spectrometry to observe thermal stability shifts across the entire proteome. This allows for the unbiased identification of proteins that are stabilized by your compound, revealing both the intended target and potential off-targets.[9]

Q4: How can I rationally design a more selective bromopyridine compound?

Improving selectivity is a core challenge in medicinal chemistry and relies heavily on understanding the Structure-Activity Relationship (SAR) .[17][18] SAR is the process of linking the chemical structure of a molecule to its biological activity.[19]

  • Identify Selectivity Pockets: Compare the crystal structures of your on-target and key off-targets. Look for differences in the binding sites that can be exploited. For example, a nearby pocket that is present in your target but absent in an off-target can be a site for adding a chemical moiety to your compound to increase specific binding.[20][21]

  • Systematic Modifications: Synthesize a series of analogues where you systematically modify different parts of the bromopyridine scaffold.[22] For example, you could explore different substitutions on the pyridine ring or modify linker regions.[23][24]

  • Iterative Screening: Each new analogue must be tested against both the on-target and key off-targets. This iterative process of design, synthesis, and testing allows you to build a comprehensive SAR dataset that guides the development of compounds with improved selectivity and potency.[17][22]

Troubleshooting Guides

Problem 1: Inconsistent Cellular Assay Results
Potential Cause Troubleshooting Step Rationale
Poor Membrane Permeability Perform a cellular uptake assay (e.g., using LC-MS to quantify intracellular compound concentration).A compound that cannot efficiently enter the cell will not be able to engage with its intracellular target, leading to weak or variable results.
Compound Instability/Metabolism Incubate the compound in cell culture media and with cell lysates over time and measure its concentration.The compound may be degrading in the experimental conditions or being rapidly metabolized by the cells, reducing the effective concentration at the target.
Off-Target Toxicity Determine the compound's cytotoxicity (e.g., using an MTT or CellTiter-Glo assay) and compare it to its on-target IC50.If the compound is cytotoxic at concentrations near or below its on-target IC50, the observed phenotype may be due to general cell death rather than specific target inhibition.
Problem 2: Discrepancy Between Biochemical Potency and Cellular Efficacy
Potential Cause Troubleshooting Step Rationale
High Protein Binding Measure the fraction of the compound bound to plasma proteins or proteins in the cell culture serum.Extensive binding to serum proteins can sequester the compound, reducing the free concentration available to engage the target in cells.
Efflux Pump Activity Use cell lines with and without known efflux pump activity (e.g., P-glycoprotein) or use an efflux pump inhibitor.The compound may be actively transported out of the cell, preventing it from reaching the necessary intracellular concentration to inhibit the target.
Lack of Cellular Target Engagement Perform a Cellular Thermal Shift Assay (CETSA) .This is the most direct way to confirm that the compound is binding to its intended target within the intact cell environment. A lack of a thermal shift indicates a failure to engage the target.[5][6]

Experimental Workflows & Protocols

Workflow 1: Validating On-Target Engagement and Assessing Selectivity

This workflow outlines the logical progression from confirming your compound hits its intended target to understanding its broader interaction profile.

G cluster_0 Phase 1: Target Engagement Validation cluster_1 Phase 2: Off-Target Assessment A 1. Initial Hypothesis: Compound inhibits Target X B 2. Biochemical Assay: Determine IC50 of compound on purified Target X protein A->B C 3. Cellular Thermal Shift Assay (CETSA) - Treat cells with compound - Heat gradient - Quantify soluble Target X B->C D 4. Analysis: Does compound induce a thermal shift for Target X in cells? C->D D->B No, Re-evaluate Compound or Biochemical Assay E 5. In Silico Prediction: - QSAR, 3D Similarity Search - Generate list of potential off-targets D->E Yes, Target Engagement Confirmed F 6. Broad Experimental Screen: - Kinome Panel Profiling - Proteome-wide MS-CETSA E->F G 7. Analysis & SAR: - Identify confirmed off-targets - Inform next round of compound design F->G G->A Iterate & Optimize Compound Structure

Caption: Workflow for validating target engagement and identifying off-targets.

Protocol: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol provides a general framework for assessing target engagement in adherent cells.

Materials:

  • Adherent cells expressing the target protein.

  • Your bromopyridine compound and a vehicle control (e.g., DMSO).

  • Cell culture medium and PBS.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • PCR tubes or plate.

  • Thermal cycler.

  • Centrifuge capable of handling PCR plates/tubes.

  • SDS-PAGE gels, transfer apparatus, and Western Blot reagents.

  • Primary antibody specific to your target protein.

  • Secondary antibody (e.g., HRP-conjugated).

  • Chemiluminescence substrate.

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and grow to ~80-90% confluency.

    • Treat cells with your bromopyridine compound at the desired concentration (e.g., 10x the biochemical IC50) or with vehicle control.

    • Incubate for a time sufficient for cellular uptake (e.g., 1-2 hours) under normal culture conditions.

  • Cell Harvesting:

    • Wash the cells twice with PBS.

    • Harvest cells by scraping or trypsinization. Centrifuge to pellet the cells.

    • Resuspend the cell pellet in PBS or a suitable buffer.

  • Heat Treatment:

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Place the tubes in a thermal cycler programmed with a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Include a non-heated (RT) control.

    • After heating, immediately cool the samples at room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Analysis:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Normalize the protein concentration of all samples.

    • Perform SDS-PAGE and Western Blotting using a primary antibody against your target protein.

  • Data Analysis:

    • Quantify the band intensity for your target protein at each temperature point for both the vehicle- and compound-treated samples.

    • Plot the relative band intensity against temperature to generate melting curves.

    • A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.[6][7]

References

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). PMC.
  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences.
  • The Role of Target Validation in Modern Drug Discovery. World BI.
  • Target Validation Techniques: Unlocking the Future of Drug Development. Infinix Bio. (2026).
  • Kinome Profiling Service. MtoZ Biolabs.
  • Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. (2018).
  • Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. (2024).
  • Kinase Panel Profiling. Pharmaron CRO Services.
  • Computational Prediction of Off-Target Effects in CRISPR Systems. BioSci Publisher. (2025).
  • Application of the Cellular Thermal Shift Assay (CETSA)
  • DARTS vs CETSA: Choosing the Right Assay for Target Validation.
  • Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders. NCBI.
  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. (2026).
  • PPES Service Facility for Global Kinase Activity Profiling. University of Antwerp.
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in N
  • Kinome Profile. ChemDiv.
  • A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. LDRD Annual Report.
  • Kinase Drug Discovery Services. Reaction Biology.
  • Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems.
  • Targeting Cancer Cells with BET Bromodomain Inhibitors. PMC.
  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hep
  • A Minireview on BET Inhibitors: Beyond Bromodomain Targeting. MDPI. (2025).
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024).
  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals. (2013).
  • How can off-target effects of drugs be minimised?.
  • Bromodomain Inhibitors and Therapeutic Applic
  • Minimizing the off-target reactivity of covalent kinase inhibitors by....
  • Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. Kairos Discovery.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Clinical Response of Carcinomas Harboring the BRD4–NUT Oncoprotein to the Targeted Bromodomain Inhibitor OTX015/MK-8628.
  • How to avoid off-target events in crispr experiments. Abyntek. (2022).
  • The precision paradox: Off-target effects in gene editing. Drug Discovery News. (2025).
  • Assessment of Bromodomain Target Engagement by a Series of BI2536 Analogues with Mini
  • How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery?.
  • The Role of Structure-Activity Relationship (SAR) In Drug Discovery. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025).
  • Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. (2015).
  • CRISPR 101: Off-Target Effects. Addgene Blog. (2024).
  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC.
  • Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor. Frontiers. (2022).
  • Rational design and development of selective BRD7 bromodomain inhibitors and their activity in prost
  • Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prost
  • SAR: Structure Activity Rel
  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services.
  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine deriv
  • Target Engagement: A Key Factor in Drug Development Failures. Pelago Bioscience.
  • Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. PMC.
  • Labelled chemical probes for demonstrating direct target engagement in living systems.
  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. (2022).
  • Target valid

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Troubleshooting

Scaling up the synthesis of "N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide"

Topic: Scale-up Synthesis of N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide Ticket ID: SC-2024-BR-PYR Status: Open Assigned Specialist: Senior Application Scientist[1][2] Introduction Welcome to the Process Chemistry Tec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-up Synthesis of N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide Ticket ID: SC-2024-BR-PYR Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Introduction

Welcome to the Process Chemistry Technical Support Center. You are likely accessing this guide because you are transitioning from medicinal chemistry (mg scale) to process development (>100g scale).

The synthesis of N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide presents specific challenges regarding the nucleophilicity of the electron-deficient aminopyridine and the handling of the sterically bulky acid chloride.[1][2] This guide prioritizes the Acid Chloride Route over coupling agents (HATU/EDC) for scale-up due to superior atom economy, cost-efficiency, and simplified purification (avoiding chromatography).[1][2]

Module 1: Route Selection & Thermodynamics

Strategic Decision: Why Acid Chloride?

For scales >100g, the Schotten-Baumann or anhydrous Acid Chloride method is preferred.[1]

FeatureCoupling Agents (HATU/EDC)Acid Chloride (3,3-dimethylbutanoyl chloride)
Cost High (Reagents are expensive)Low (Reagents are bulk commodities)
Atom Economy Poor (Large urea/phosphonium byproducts)High (HCl is the only byproduct)
Purification Chromatography often requiredCrystallization/Extraction feasible
Reaction Rate Slower (Activation step required)Fast (Pre-activated electrophile)
Reaction Pathway Visualization

The following diagram illustrates the critical decision nodes and the selected workflow for scale-up.

ReactionLogic Start Target: >100g Scale-up RouteChoice Route Selection Start->RouteChoice Coupling Coupling Agents (HATU/EDC) RouteChoice->Coupling Small Scale (<1g) AcidCl Acid Chloride Method (3,3-dimethylbutanoyl chloride) RouteChoice->AcidCl Large Scale (>100g) Issues Issues: High Cost Column Chromatography Coupling->Issues Benefits Benefits: Crystallization Driven Cost Effective AcidCl->Benefits Process Process Execution: Solvent: DCM or MeTHF Base: Pyridine/TEA Temp: 0-5°C Benefits->Process

Figure 1: Decision logic for selecting the Acid Chloride route for scale-up synthesis.

Module 2: Standard Operating Procedure (SOP)

Objective: Synthesis of 100g batch of N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide.

Reagents & Stoichiometry
  • Limiting Reagent: 3-Amino-5-bromopyridine (1.0 equiv)[1][2]

  • Electrophile: 3,3-Dimethylbutanoyl chloride (1.1 – 1.2 equiv)[1][2]

  • Base: Pyridine (2.0 equiv) or Triethylamine (1.5 equiv)[2]

  • Solvent: Dichloromethane (DCM) or 2-Methyltetrahydrofuran (MeTHF) [10 vol][1][2]

Step-by-Step Protocol
  • Reactor Setup: Equip a 2L jacketed reactor with an overhead stirrer, internal temperature probe, and nitrogen inlet.

  • Charging: Charge 3-amino-5-bromopyridine (1.0 equiv) and DCM (10 volumes). Stir until fully dissolved.

  • Base Addition: Add Pyridine (2.0 equiv).[2] The solution may warm slightly; ensure temp returns to 20°C.

  • Cooling: Cool the reaction mixture to 0–5°C .

    • Technical Note: The electron-deficient nature of the aminopyridine requires a strong electrophile, but the reaction is still exothermic. Cooling prevents bis-acylation.[1][2]

  • Addition: Add 3,3-dimethylbutanoyl chloride (1.1 equiv) dropwise over 60 minutes.

    • Critical Control: Maintain internal temperature <10°C.[2]

  • Reaction: Warm to Room Temperature (20–25°C) and stir for 2–4 hours.

  • IPC (In-Process Control): Check HPLC/TLC. Target: <1% starting amine.[2]

  • Quench: Add Water (5 volumes) dropwise to quench excess acid chloride.

  • Work-up:

    • Separate phases.[2]

    • Wash Organic layer with 1M HCl (3 volumes) to remove unreacted pyridine/aminopyridine.[2]

    • Wash Organic layer with Sat.[2] NaHCO3 (3 volumes) to remove residual acid.

    • Wash Organic layer with Brine .[2]

  • Isolation: Solvent swap to Heptane/EtOAc (4:1) and crystallize by cooling to 0°C. Filter and dry.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes observed during scale-up.

Q1: I see a major impurity at RRT 1.2 (Longer retention time). What is it?

Diagnosis: This is likely the Bis-acylated Imide (N,N-diacylated product).[1][2] Cause:

  • Excess acid chloride used.[2]

  • Temperature during addition was too high.

  • Reaction time too long. Corrective Action:

  • Prevention: Strict temperature control (<5°C) during addition. Reduce acid chloride to 1.05 equiv.[2]

  • Remediation: Treat the crude mixture with a mild base (e.g., NaOH/MeOH or LiOH) for 30 mins. The imide bond is more labile than the amide and will hydrolyze back to the desired product [1].

Q2: The reaction is sluggish; starting material persists.

Diagnosis: Low nucleophilicity of 3-amino-5-bromopyridine. Cause: The electron-withdrawing bromine atom and pyridine ring deactivate the amine. Corrective Action:

  • Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine).[1][2] This forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the poor nucleophile [2].

  • Temperature: If DMAP is not allowed, refluxing in DCM (40°C) may be necessary, but watch for bis-acylation.

Q3: My product is "oiling out" during crystallization.

Diagnosis: Impurity profile or incorrect solvent ratio. Corrective Action:

  • Seeding: Use seed crystals from a smaller pure batch (0.5 wt%).

  • Solvent Adjustment: If using Heptane/EtOAc, increase the EtOAc portion slightly to dissolve the oil, then cool slowly. Alternatively, switch to IPA/Water system. Dissolve in hot IPA, add water until turbid, then cool.

Troubleshooting Logic Flow

Troubleshooting Problem Identify Problem Impurity Impurity RRT > 1.0 Problem->Impurity Stalled Incomplete Reaction Problem->Stalled Oiling Oiling Out Problem->Oiling BisAcyl Bis-Acylation Action: Hydrolysis (LiOH) Prev: Lower Temp Impurity->BisAcyl Nucleophile Low Nucleophilicity Action: Add DMAP cat. Action: Heat to 40°C Stalled->Nucleophile Solvent Solvent Issue Action: Seed Crystal Action: IPA/Water Recryst Oiling->Solvent

Figure 2: Troubleshooting logic for common synthetic issues.[1][2]

Module 4: Safety & Handling

Critical Hazard: 3,3-Dimethylbutanoyl Chloride[1][2]
  • Properties: Corrosive, Lachrymator, Moisture Sensitive.[1]

  • Handling: Must be handled in a fume hood. Reacts violently with water to release HCl gas.[2]

  • Scrubbing: The reactor vent must be connected to a caustic scrubber (NaOH solution) to neutralize HCl evolved during the reaction [3].

Impurity Profile Table
Impurity TypeOriginDetection (RRT)Removal Strategy
Starting Amine Incomplete conversion< 1.0Acid wash (1M HCl) during workup.[1][2]
Bis-Acylated Excess reagent/Heat> 1.0Mild basic hydrolysis or Recrystallization.[1][2][3]
Acid Byproduct Hydrolysis of Chloride~ 0.2 (Polar)Bicarbonate wash (Sat.[2] NaHCO3).[2]

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][5] Tetrahedron, 61(46), 10827-10852.[2] Link[2]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link[2]

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 81514, 3,3-Dimethylbutanoyl chloride.[1][2] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][6][7] Organic Process Research & Development, 20(2), 140–177. Link

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Reference Data & Comparative Studies

Validation

"N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide" vs other kinase inhibitors

Topic: Benchmarking N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide: A Comparative Guide for Kinase Inhibitor Development Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discover...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide: A Comparative Guide for Kinase Inhibitor Development Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals.

Executive Summary: The Pharmacophore Context

N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide (hereafter referred to as Compound N-5-B ) represents a critical structural scaffold in modern medicinal chemistry. It combines a 3-aminopyridine hinge-binding motif with a 3,3-dimethylbutanamide (tert-butylacetamide) hydrophobic tail .

This specific architecture places N-5-B at the intersection of two major inhibitor classes:

  • Type II Kinase Inhibitors: Specifically targeting the DFG-out conformation of kinases like p38 MAPK and B-Raf , where the bulky tert-butyl group occupies the hydrophobic back-pocket.

  • Wnt/Porcupine (PORCN) Inhibitors: Sharing high structural homology with the "head group" of LGK974 (WNT974) , a Porcupine acyltransferase inhibitor.

This guide objectively compares N-5-B against established clinical standards (BIRB-796 , Vemurafenib , and LGK974 ) to assist researchers in profiling its selectivity, potency, and mechanism of action.

Comparative Analysis: N-5-B vs. Established Inhibitors

The following analysis benchmarks N-5-B against three distinct classes of inhibitors to contextualize its performance.

Table 1: Structural & Mechanistic Comparison
FeatureN-5-B (Candidate) BIRB-796 (Doramapimod) LGK974 (WNT974) Vemurafenib
Primary Target p38 MAPK / PORCN (Dual Potential) p38 MAPK (

)
Porcupine (PORCN) BRAF (V600E)
Mechanism Type II / Allosteric (Predicted)Type II (DFG-out binder)Acyltransferase InhibitionType I½ (Active conformation)
Key Pharmacophore t-Butyl tail + Pyridine hinget-Butyl pyrazole + Urea linkerPyridine-acetamide corePropyl-sulfonamide + Azaindole
Binding Mode Deep Hydrophobic PocketAllosteric PocketMembrane-bound O-acylation siteATP Pocket + Flanking region
Selectivity Risk High (Kinase vs. Transferase)Moderate (MAPK family)High (Wnt specific)High (Paradoxical activation)
Physicochemical Low MW (<300 Da), LipophilicHigh MW, High LipophilicityModerate MW, Polar LinkerHigh MW, High Lipophilicity
Deep Dive: The "Selectivity Trap"
  • Vs. p38 Inhibitors (BIRB-796): N-5-B lacks the urea linker of BIRB-796 which forms critical hydrogen bonds with the Glu71/Asp168 residues in p38

    
    . However, its tert-butyl tail mimics the hydrophobic occupancy of BIRB-796. Expectation:  N-5-B will show lower potency (µM range) compared to BIRB-796 (nM range) but may offer a better starting point for fragment-based evolution.
    
  • Vs. Wnt Inhibitors (LGK974): The pyridine-amide core of N-5-B is strikingly similar to the scaffold of LGK974. Researchers must screen N-5-B for Wnt pathway inhibition (PORCN activity) early, as this is a likely "off-target" effect if the primary goal is kinase inhibition.

Experimental Methodologies

To validate the activity of N-5-B, you must employ a self-validating workflow that distinguishes between Kinase (phosphorylation) and Transferase (acylation) activity.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Determine the IC50 of N-5-B against p38 MAPK or BRAF.

  • Reagent Prep: Prepare a 4X compound solution of N-5-B in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Control: Use Staurosporine (Pan-kinase inhibitor) as the positive control.

  • Enzyme Mix: Dilute p38

    
     kinase (0.5 nM final) and Alexa Fluor® 647-labeled tracer.
    
  • Reaction Initiation: Add ATP (at

    
     concentration, typically 10-50 µM) and the LanthaScreen™ Eu-anti-His antibody.
    
  • Incubation: Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Measure FRET signal on a plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Data Analysis: Plot the Emission Ratio (665/615) against log[Inhibitor]. Fit to a sigmoidal dose-response curve (Variable Slope).

    • Validation Criterion: The Z'-factor must be > 0.5.

Protocol B: Wnt-Responsive SuperTOPFlash Reporter Assay

Objective: Rule out (or confirm) Porcupine inhibition, which mimics the N-5-B scaffold.

  • Transfection: Co-transfect HEK293T cells with:

    • SuperTOPFlash (TCF/LEF luciferase reporter).

    • Wnt3a expression vector (to drive the pathway).

    • Renilla luciferase (internal normalization control).

  • Treatment: 24 hours post-transfection, treat cells with N-5-B (0.1 - 10 µM).

    • Comparator:LGK974 (10 nM) as a positive suppression control.

  • Lysis & Readout: After 24 hours, lyse cells and measure Firefly and Renilla luciferase activities using a Dual-Luciferase® Assay System.

  • Calculation: Normalize Firefly/Renilla ratios.

    • Result Interpretation: If N-5-B suppresses the signal >50% at 1 µM, it is a functional Porcupine inhibitor , not just a kinase inhibitor.

Visualizing the Signaling & Screening Logic

The following diagrams illustrate the competitive landscape and the necessary screening logic for N-5-B.

Diagram 1: The Dual-Target Pathway Map (MAPK vs. Wnt)

Caption: N-5-B sits at the structural crossroads of p38 MAPK (Stress Signaling) and Porcupine (Wnt Secretion). This diagram maps the divergent downstream effects.

PathwayMap cluster_Kinase Kinase Pathway (MAPK) cluster_Wnt Wnt Pathway (PORCN) N5B N-5-B (Compound) p38 p38 MAPK (Target A) N5B->p38 Type II Inhibition? PORCN Porcupine (Target B) N5B->PORCN Structural Mimicry? MK2 MK2 p38->MK2 Inflam Inflammatory Cytokines (TNFa) p38->Inflam HSP27 HSP27 (Actin Remodeling) MK2->HSP27 WntLig Wnt Ligand (Palmitoylation) PORCN->WntLig Acylation FZD Frizzled/LRP6 WntLig->FZD Secretion & Binding BetaCat Beta-Catenin Accumulation FZD->BetaCat Stabilization

Diagram 2: The "Kill-Switch" Screening Workflow

Caption: A logical decision tree for evaluating N-5-B. If Wnt inhibition is high, the compound is a PORCN inhibitor, not a selective kinase inhibitor.

ScreeningWorkflow Start Start: N-5-B Synthesis Step1 Assay 1: Kinase Panel (p38/Raf) Start->Step1 Decision1 IC50 < 1 µM? Step1->Decision1 Step2 Assay 2: Wnt Reporter (TOPFlash) Decision1->Step2 Yes Drop Drop Candidate Decision1->Drop No (>10 µM) ResultA Lead: Selective Kinase Inhibitor Step2->ResultA No Wnt Activity ResultB Lead: Dual Inhibitor Step2->ResultB Moderate Wnt Activity ResultC Lead: Porcupine Inhibitor (Wnt) Step2->ResultC High Wnt Activity (> LGK974)

Representative Data (Simulated Benchmarking)

The table below illustrates the expected profile of N-5-B if it functions as a typical "Fragment Lead" compared to optimized drugs.

MetricN-5-B (Fragment)LGK974 (Optimized)BIRB-796 (Optimized)Interpretation
p38

IC50
~1.5 - 5.0 µM> 10 µM0.05 nMN-5-B is a weak kinase binder; needs linker optimization.
PORCN IC50 ~0.5 - 2.0 µM0.4 nM> 10 µMN-5-B likely retains significant Wnt activity due to scaffold.
Lipophilicity (cLogP) ~2.82.55.2N-5-B has ideal "Lead-like" properties for optimization.
LE (Ligand Efficiency) 0.350.280.22High LE makes N-5-B an excellent starting fragment.

Conclusion & Recommendation

N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide is not yet a competitor to clinical kinase inhibitors like Vemurafenib or Imatinib in terms of potency. Instead, it serves as a high-value chemical probe .

Critical Recommendation: Researchers utilizing N-5-B must treat it as a promiscuous scaffold . Its structure strongly biases it toward Porcupine (Wnt) inhibition. If your goal is to develop a kinase inhibitor, you must modify the amide linker (e.g., to a urea) to break the Porcupine homology and increase kinase hinge-binding affinity.

References

  • Liu, J., et al. (2013). "Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974."[1] Proceedings of the National Academy of Sciences.

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology.

  • Wan, P.T., et al. (2004). "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell.

  • Promega Corporation. "Dual-Luciferase® Reporter Assay System Protocol." Promega Technical Manual.

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay." User Guide.

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Comparative

Comparative analysis of bromopyridine vs chloropyridine amides

An In-Depth Comparative Analysis for Drug Discovery Professionals: Bromopyridine vs. Chloropyridine Amides in Cross-Coupling Reactions Introduction The pyridine scaffold is a cornerstone of modern medicinal chemistry, in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Drug Discovery Professionals: Bromopyridine vs. Chloropyridine Amides in Cross-Coupling Reactions

Introduction

The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to a vast array of biologically active molecules and approved pharmaceuticals.[1][2] The functionalization of this heterocycle through cross-coupling reactions is therefore a critical process in drug discovery and development. Halogenated pyridines, particularly bromopyridines and chloropyridines, serve as versatile precursors for these transformations. When these halides are incorporated into amide-containing structures, they become powerful building blocks for constructing complex molecular architectures.

This guide provides an in-depth comparative analysis of bromopyridine amides and chloropyridine amides, focusing on their relative performance in key palladium-catalyzed cross-coupling reactions. As a senior application scientist, my goal is to move beyond mere protocols and delve into the fundamental physicochemical principles that govern their reactivity. Understanding these principles is paramount for researchers, as it informs rational substrate selection, reaction optimization, and catalyst choice, ultimately accelerating the drug discovery pipeline. We will explore the causality behind experimental choices, supported by quantitative data and validated protocols, to provide a trustworthy and authoritative resource for scientists in the field.

The Decisive Factor: The Carbon-Halogen Bond

The fundamental difference in reactivity between bromopyridine and chloropyridine amides lies in the strength and polarity of the carbon-halogen (C-X) bond. This single parameter dictates the kinetics of the most crucial step in many palladium-catalyzed cross-coupling cycles: the oxidative addition.

In this step, the Pd(0) catalyst inserts itself into the C-X bond, forming a Pd(II) complex. The energy required to break this bond presents a significant activation barrier.[3][4]

  • C-Br Bond: The carbon-bromine bond is inherently weaker and more polarizable. Its bond dissociation energy (BDE) is approximately 276 kJ/mol.[1]

  • C-Cl Bond: The carbon-chlorine bond is significantly stronger and less polarizable, with a BDE of about 339 kJ/mol.[1]

This disparity in bond energy means that the oxidative addition to a C-Br bond is kinetically more favorable and occurs under much milder conditions than the addition to a C-Cl bond.[5] Consequently, chloropyridine amides are generally less reactive and often necessitate more forcing conditions—higher temperatures, longer reaction times, and more sophisticated, electron-rich, and bulky phosphine ligands—to achieve yields comparable to their bromo-counterparts.[1][6]

G cluster_0 Reactivity Determinants cluster_1 Bromopyridine Amide cluster_2 Chloropyridine Amide Bond_Energy C-X Bond Dissociation Energy (BDE) OA_Barrier Oxidative Addition Activation Energy Bond_Energy->OA_Barrier Directly Proportional BDE_Br Low BDE (~276 kJ/mol) BDE_Cl High BDE (~339 kJ/mol) Reactivity Overall Reaction Rate OA_Barrier->Reactivity Inversely Proportional Barrier_Br Low Energy Barrier Barrier_Cl High Energy Barrier React_Br High Reactivity (Mild Conditions) React_Cl Low Reactivity (Forcing Conditions)

Fig. 1: Relationship between BDE and reactivity.

Comparative Performance in Key Cross-Coupling Reactions

The choice between a bromo- or chloropyridine amide directly impacts the strategic approach to synthesis. Below, we compare their performance in three of the most vital C-C and C-N bond-forming reactions in drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between a halide and a boronic acid or ester, is a workhorse reaction in medicinal chemistry.[7] Here, the reactivity difference between bromo- and chloropyridines is starkly illustrated. Bromopyridine amides readily participate in Suzuki couplings using a wide range of standard palladium catalysts (e.g., Pd(PPh₃)₄) under relatively mild conditions. In contrast, the coupling of chloropyridine amides was historically challenging and has only become efficient with the advent of advanced catalyst systems.[1] These systems typically involve bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbenes (NHCs) that facilitate the difficult oxidative addition to the C-Cl bond.[1][5]

Halide SubstrateCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromopyridine DerivativePd(PPh₃)₄K₃PO₄1,4-Dioxane70-804-1285-95%[8]
2-Bromopyridine DerivativePd₂(dba)₃ / SPhosK₂CO₃Toluene/H₂O1001292%[1]
3-Chloropyridine DerivativePd(OAc)₂ / PCy₃K₃PO₄Toluene10024<10%[9]
3-Chloropyridine DerivativePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001888%[1]
2,3,5-trichloropyridinePd(OAc)₂ (ligand-free)K₂CO₃H₂O100195%[10]

Note: The data presented is compiled from various sources to illustrate general trends. Direct comparison can be challenging due to substrate and condition variability.

G cluster_bromo Workflow: Bromopyridine Amide cluster_chloro Workflow: Chloropyridine Amide A Bromopyridine Amide + Boronic Acid B Standard Pd Catalyst (e.g., Pd(PPh3)4) A->B C Standard Base (e.g., K2CO3) B->C D Mild Conditions (80-100°C) C->D E High Yield Product D->E F Chloropyridine Amide + Boronic Acid G Advanced Pd Catalyst (e.g., Pd(OAc)2 + SPhos) F->G H Strong Base (e.g., K3PO4) G->H I Forcing Conditions (100-130°C) H->I J High Yield Product I->J

Fig. 2: Comparative Suzuki-Miyaura workflow.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, replacing harsher classical methods like the Goldberg reaction or SₙAr.[11] Similar to the Suzuki coupling, the reactivity hierarchy holds: bromopyridine amides are significantly more reactive than their chloro-analogs.[12] While practical methods for the amination of 2-bromopyridines are well-established[13][14], the coupling of less reactive chloropyridines often requires carefully selected, highly active catalyst systems.[15][16] The choice of ligand is particularly critical for preventing catalyst decomposition and promoting the reductive elimination step.

Halide SubstrateAmineCatalyst/LigandBaseTemp (°C)Yield (%)Reference
2-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOtBu8095%[11]
2-BromopyridineVolatile AminesPd(OAc)₂ / dpppNaOtBu8055-98%[13]
2-ChloropyridineMorpholinePd(OAc)₂ / XPhosK₃PO₄11092%[15]
6-Chloropyridin-3-amineAnilinePd₂(dba)₃ / XantphosCs₂CO₃11085%[17]
Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to valuable alkynylpyridine scaffolds.[18][19] This reaction typically employs a dual-catalyst system of palladium and copper(I) iodide.[20] The reactivity trend I > Br > Cl is strictly followed.[19] Bromopyridine amides undergo Sonogashira coupling efficiently under standard conditions. Chloropyridine amides, however, are very challenging substrates and often fail to react or give low yields unless highly specialized catalyst systems are employed. For this reason, bromopyridines are almost always the substrate of choice for this transformation.[20][21]

Practical Considerations: Cost vs. Reactivity

The primary advantage of chloropyridine amides is economic. Chlorinated starting materials are generally less expensive and more widely available than their brominated counterparts.[1][5] For large-scale industrial synthesis, developing a robust process around a chloro-substrate can lead to significant cost savings.

However, this initial cost advantage must be weighed against several factors:

  • Catalyst Cost: The advanced, often proprietary, ligands required for activating C-Cl bonds are significantly more expensive than standard phosphine ligands.

  • Process Development: Optimizing reactions for less reactive chloro-substrates can be time-consuming and resource-intensive, requiring extensive screening of catalysts, ligands, bases, and solvents.

  • Energy Costs: The higher temperatures and longer reaction times required for chloropyridines translate to higher energy consumption.

For bench-scale research and early-stage drug discovery, where speed and reliability are paramount, the higher reactivity of bromopyridine amides often makes them the more practical and efficient choice.[1]

Experimental Protocols

The following are generalized, self-validating protocols for the Suzuki-Miyaura coupling. Note: These are starting points. Optimal conditions are substrate-dependent and may require further optimization.

Protocol 1: Suzuki-Miyaura Coupling of a Bromopyridine Amide Derivative

This protocol is based on standard conditions for reactive aryl bromides.

Materials:

  • Bromopyridine amide derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • To an oven-dried Schlenk tube, add the bromopyridine amide (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the Pd(PPh₃)₄ catalyst to the vessel under the inert atmosphere.

  • Via syringe, add the degassed 1,4-dioxane/water solvent mixture.

  • Place the reaction vessel in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[22]

Protocol 2: Suzuki-Miyaura Coupling of a Chloropyridine Amide Derivative

This protocol employs a more active catalyst system necessary for C-Cl bond activation.

Materials:

  • Chloropyridine amide derivative (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Potassium Phosphate (K₃PO₄, 3.0 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Toluene and Water (10:1 mixture), degassed

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sealed reaction vial

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq) to a sealed reaction vial.

  • Add the degassed toluene, seal the vial, and stir for 10 minutes to allow for pre-formation of the active catalyst.

  • To this solution, add the chloropyridine amide (1.0 eq), arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Add the degassed water.

  • Seal the vial tightly and place it in a preheated oil bath or heating block at 110 °C. Stir vigorously.

  • Monitor the reaction progress. These reactions may require 12-24 hours for full conversion.

  • Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

The choice between bromopyridine and chloropyridine amides in a synthetic campaign is a strategic decision that balances reactivity against substrate cost. Bromopyridine amides are inherently more reactive due to the weaker C-Br bond, allowing for the use of milder conditions, a broader range of standard catalysts, and faster reaction times.[5] This makes them ideal for rapid analog synthesis and proof-of-concept studies in early-stage drug discovery.

Conversely, chloropyridine amides, while less reactive, offer a significant cost advantage, making them highly attractive for large-scale synthesis.[1] The successful application of these less reactive substrates is a testament to the remarkable advances in catalyst technology, which have developed highly active systems capable of overcoming the formidable energy barrier of C-Cl bond activation. For the modern medicinal chemist, a deep understanding of these fundamental reactivity differences is essential for designing efficient, robust, and economically viable synthetic routes to novel therapeutics.

References

  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011, March 8). Retrieved February 17, 2026, from [Link]

  • Goldberg reactions of 2-bromopyridine and secondary amides. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Pal, M., Kodimuthali, A., & Mungara, A. (2009). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 20(5), 975-981. Retrieved February 17, 2026, from [Link]

  • Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. (2019, October 28). RSC Publishing. Retrieved February 17, 2026, from [Link]

  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, 712, 273-276. Retrieved February 17, 2026, from [Link]

  • Movassaghi, M., & Hill, M. D. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(34), 10435-10439. Retrieved February 17, 2026, from [Link]

  • Moloto, B. P., Vermeeren, P., Tiezza, M. D., & Esterhuysen, C. (2020). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Chemistry – A European Journal, 26(72), 17531-17539. Retrieved February 17, 2026, from [Link]

  • Chloropyridine: Common isomorphs, synthesis, reactions and applications. (n.d.). Chempanda. Retrieved February 17, 2026, from [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Synthesis of pyrimidines by direct condensation of amides and nitriles. Angewandte Chemie International Edition, 45(35), 5859-5863. Retrieved February 17, 2026, from [Link]

  • Process for making 2-bromopyridine. (1981, September 22). Google Patents.
  • van der Plas, H. C., & den Hertog, H. J. (1964). Amination of the isomeric dibromopyridines with potassium amide in liquid ammonia. Recueil des Travaux Chimiques des Pays-Bas, 83(5), 467-474. Retrieved February 17, 2026, from [Link]

  • Al-Masum, M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 4. Retrieved February 17, 2026, from [Link]

  • (PDF) Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. (2020, October 18). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Retrieved February 17, 2026, from [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • 4-Bromo-2-chloropyridine. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025, August 6). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • (PDF) A simple synthesis of aminopyridines: use of amides as amine source. (2025, December 18). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • Bromopyridine: Common isomorphs, synthesis, applications and storage. (n.d.). Chempanda. Retrieved February 17, 2026, from [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023, January 9). Faraday Discussions (RSC Publishing). Retrieved February 17, 2026, from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 17, 2026, from [Link]

  • Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved February 17, 2026, from [Link]

  • Reactions of 2-bromopyridine and secondary amides using DMEDA as the ligand. (n.d.). Retrieved February 17, 2026, from [Link]

  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (2022, March 11). MDPI. Retrieved February 17, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014, August 18). Organic Letters - ACS Publications. Retrieved February 17, 2026, from [Link]

  • Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. (2022, October 17). ACS Publications. Retrieved February 17, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (2020, October 23). Semantic Scholar. Retrieved February 17, 2026, from [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved February 17, 2026, from [Link]

  • palladium coupling catalyst activation. (2020, February 14). YouTube. Retrieved February 17, 2026, from [Link]

  • 3-Bromopyridine. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. (2024, August 13). Retrieved February 17, 2026, from [Link]

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Validation

Publish Comparison Guide: Validating the Mechanism of Action of N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide (BDB-1)

This guide outlines a rigorous validation framework for N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide (herein referred to as BDB-1 ). Based on its structural pharmacophore—specifically the nicotinamide-like core coupled...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation framework for N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide (herein referred to as BDB-1 ).

Based on its structural pharmacophore—specifically the nicotinamide-like core coupled with a lipophilic tert-butyl tail —BDB-1 shares significant homology with Class I Porcupine (PORCN) inhibitors (e.g., LGK974, ETC-159). PORCN is the membrane-bound O-acyltransferase (MBOAT) responsible for the palmitoylation and subsequent secretion of Wnt ligands.

Therefore, this guide focuses on validating BDB-1 as a Wnt secretion inhibitor .

Executive Summary & Mechanistic Hypothesis

The Compound: BDB-1 is a small molecule featuring a 5-bromopyridine scaffold linked to a 3,3-dimethylbutanamide (neohexanamide) moiety. Target Hypothesis: Inhibition of Porcupine (PORCN) , preventing the palmitoylation of Wnt ligands (e.g., Wnt3a) at Serine 209. Biological Consequence: Blockade of Wnt secretion, leading to the downregulation of the Wnt/


-catenin signaling pathway.

To validate this mechanism, BDB-1 must be benchmarked against established "Gold Standard" PORCN inhibitors. We utilize LGK974 (WNT974) as the clinical benchmark and IWP-2 as the standard in vitro tool compound.

Comparative Analysis: BDB-1 vs. Alternatives

The following table summarizes the expected performance and physicochemical properties of BDB-1 relative to established alternatives.

FeatureBDB-1 (Candidate) LGK974 (Clinical Std) IWP-2 (Tool Std) Validation Implication
Target Putative: PORCNPORCNPORCNBDB-1 must phenocopy LGK974 in pathway suppression.
IC50 (STF Assay) To be determined (Est. nM range)~0.4 nM~27 nMPotency benchmarking defines the therapeutic window.
Mechanism Wnt Palmitoylation InhibitionWnt Palmitoylation InhibitionWnt Palmitoylation InhibitionMust block Wnt secretion, not just downstream signaling.
Solubility High (Lipophilic t-butyl group)ModerateLowBDB-1 may offer superior cellular permeability in dense assays.
Off-Target Risk Kinases (due to pyridine core)LowLowSpecificity controls (Rescue Assays) are critical for BDB-1.

Mechanistic Visualization

The following diagram illustrates the Wnt Secretion Pathway and the specific intervention point of BDB-1 (PORCN inhibition), contrasting it with downstream antagonists like Tankyrase inhibitors (XAV939).

WntPathway cluster_ER Endoplasmic Reticulum (ER) cluster_Membrane cluster_Cytosol Cytosol Wnt_Pre Pro-Wnt PORCN PORCN Enzyme (O-acyltransferase) Wnt_Pre->PORCN Substrate Wnt_Palm Palmitoylated Wnt (Active) PORCN->Wnt_Palm Palmitoylation (Ser209) Frizzled Frizzled/LRP6 Receptor Complex Wnt_Palm->Frizzled Secretion & Binding BDB1 BDB-1 (Inhibitor) BDB1->PORCN Inhibits Dvl Dishevelled (Dvl) Frizzled->Dvl Activation Destruction Destruction Complex (Axin/APC/GSK3b) Dvl->Destruction Inhibits BetaCat Beta-Catenin Dvl->BetaCat Stabilizes Destruction->BetaCat Degrades Nucleus Nucleus: TCF/LEF Transcription BetaCat->Nucleus Translocation

Caption: BDB-1 targets the PORCN enzyme in the ER, preventing Wnt palmitoylation. Without this lipid modification, Wnt cannot be secreted or bind Frizzled receptors, silencing the pathway upstream.

Validation Workflow & Experimental Protocols

To scientifically validate BDB-1, we employ a "Triangulation Strategy":

  • Functional Suppression: Does it stop the signal? (STF Assay)

  • Mechanistic Specificity: Does it stop the secretion? (Secretion Blot)

  • Target Confirmation: Is the effect reversible by downstream activation? (Rescue Assay)

Experiment A: SuperTopFlash (STF) Reporter Assay

Purpose: To quantify the potency (IC50) of BDB-1 in inhibiting Wnt/


-catenin transcriptional activity.

Protocol:

  • Cell Line: HEK293T cells stably transfected with the STF reporter (7xTCF-Luciferase) and a Renilla control.

  • Seeding: Plate 10,000 cells/well in a 96-well white-walled plate. Allow 24h attachment.

  • Transfection: Transfect cells with a Wnt3a expression vector (to drive autocrine signaling).

    • Note: Using exogenous Wnt3a plasmid ensures we are testing the production of Wnt, not just reception.

  • Treatment:

    • Treat cells with BDB-1 (Dose range: 0.1 nM – 10

      
      M).
      
    • Controls: DMSO (Vehicle), LGK974 (Positive Ctrl, 100 nM).

  • Incubation: Incubate for 24 hours.

  • Readout: Lyse cells and measure Firefly/Renilla luciferase ratio using a Dual-Luciferase assay kit.

  • Data Analysis: Normalize to DMSO. Plot log(concentration) vs. Response to calculate IC50.

Experiment B: Wnt Secretion & Palmitoylation Western Blot

Purpose: To prove BDB-1 prevents the physical secretion of Wnt3a, distinguishing it from downstream inhibitors.

Protocol:

  • Transfection: Transfect HEK293T cells with Wnt3a-V5 (C-terminal tag).

  • Treatment: Treat with BDB-1 (1

    
    M) or Vehicle for 24 hours in serum-free media  (critical, as serum proteins interfere with secretion analysis).
    
  • Fractionation:

    • Supernatant (Media): Collect media. Concentrate 10x using centrifugal filters (10kDa cutoff).

    • Lysate (Cell): Lyse cells in RIPA buffer.

  • Blue Sepharose Pulldown (Optional but Recommended): Palmitoylated Wnt binds Blue Sepharose. Incubate lysate with Blue Sepharose beads to enrich for lipidated Wnt.

  • Western Blot:

    • Run SDS-PAGE.

    • Probe for Anti-V5 (Wnt3a).

    • Loading Control: Anti-GAPDH (Lysate), Ponceau S (Media).

  • Expected Result:

    • Lysate: Wnt3a bands present in both BDB-1 and DMSO (synthesis is unaffected).

    • Media: Wnt3a band absent or significantly reduced in BDB-1 treated samples (secretion blocked).

Experiment C: The "Rescue" Assay (Specificity Check)

Purpose: To rule out off-target kinase inhibition or cytotoxicity.

Logic: If BDB-1 works by blocking Wnt production, adding exogenous Wnt (conditioned media) or activating the pathway downstream (GSK3 inhibitor) should restore signaling.

Protocol:

  • Setup: STF Reporter cells (as in Exp A).

  • Condition 1 (Upstream Block): Cells + Wnt3a Plasmid + BDB-1.

    • Result: Signal Inhibited.

  • Condition 2 (Rescue): Cells + BDB-1 + Wnt3a Conditioned Media (exogenous active Wnt).

    • Result: Signal Restored. (Proves receptors and downstream machinery are functional; BDB-1 only affected the source).

  • Condition 3 (Downstream Rescue): Cells + BDB-1 + CHIR99021 (GSK3 inhibitor).

    • Result: Signal Restored.

Decision Logic for Validation

Use the following flowchart to interpret your experimental results.

ValidationLogic Start Start: BDB-1 STF Assay Inhibits Inhibits Signal? Start->Inhibits CheckSecretion Check Wnt Secretion (Western Blot) Inhibits->CheckSecretion Yes OffTarget Probable Off-Target/Toxic (Check Cell Viability) Inhibits->OffTarget No SecretionBlocked Secretion Blocked? CheckSecretion->SecretionBlocked Rescue Run Rescue Assay (Add Exogenous Wnt) SecretionBlocked->Rescue Yes Downstream Target is Downstream (e.g., Tankyrase, GSK3) SecretionBlocked->Downstream No (Secretion Intact) Rescued Signal Rescued? Rescue->Rescued Validated VALIDATED: PORCN Inhibitor Rescued->Validated Yes ReceptorBlock Target is Receptor (Frizzled Antagonist) Rescued->ReceptorBlock No

Caption: Decision tree for categorizing BDB-1 mechanism. Successful rescue by exogenous Wnt is the definitive proof of a PORCN/Secretion target.

References

  • Proffitt, K. D., et al. (2013). "Pharmacological Inhibition of the Wnt Acyltransferase PORCN Prevents Growth of WNT-Driven Cancers." Cancer Research.

  • Chen, B., et al. (2009). "Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer." Nature Chemical Biology.

  • Dodge, M. E., et al. (2012). "Diverse chemical scaffolds support direct inhibition of the membrane-bound O-acyltransferase porcupine." Journal of Biological Chemistry.

  • Madarampalli, B., et al. (2024). "Wnt signaling pathways: A comprehensive review of the mechanism of action." Signal Transduction and Targeted Therapy.

Comparative

A Researcher's Guide to Evaluating Targeted Anticancer Agents: A Comparative Efficacy Analysis of BRAF Inhibitors in Melanoma Cell Lines

This guide provides a comprehensive framework for assessing the efficacy of targeted therapeutic agents across various cell lines. While prompted by an inquiry into the novel compound "N-(5-bromopyridin-3-yl)-3,3-dimethy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the efficacy of targeted therapeutic agents across various cell lines. While prompted by an inquiry into the novel compound "N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide," the absence of published data on this specific molecule necessitates a pivot to a well-characterized and clinically relevant analogue: the inhibition of the BRAF kinase pathway in melanoma. We will use Vemurafenib, a potent inhibitor of the BRAF V600E mutation, as our primary case study to illustrate the principles and methodologies crucial for rigorous preclinical evaluation.

The principles detailed herein are directly applicable to the evaluation of any novel compound, including N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide, once its molecular target is identified. This guide is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind experimental design and data interpretation.

The Central Hypothesis: Oncogene Addiction and Targeted Inhibition

Many cancers exhibit "oncogene addiction," a phenomenon where a single activated oncogene is critical for maintaining the malignant phenotype. In approximately 50% of cutaneous melanomas, this addicted state is driven by a specific mutation in the BRAF gene, most commonly a valine-to-glutamic acid substitution at codon 600 (V600E). This mutation renders the BRAF kinase constitutively active, leading to aberrant, growth-promoting signaling through the MAPK/ERK pathway.

The core principle of targeted therapy is to inhibit these specific driver oncogenes. Compounds like Vemurafenib are designed to selectively bind to and inhibit the ATP-binding site of the mutated BRAF V600E protein, thereby shutting down the downstream signaling cascade and inducing cell cycle arrest and apoptosis in cancer cells dependent on this pathway.

The following diagram illustrates the canonical MAPK/ERK signaling pathway and the point of intervention for BRAF inhibitors.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF key_activation Activation Signal key_inhibition Inhibition l1 l2 l1->l2 l3 l4 l3->l4

Caption: The MAPK/ERK signaling pathway initiated by BRAF V600E and inhibited by Vemurafenib.

Comparative Efficacy: The Importance of Genetic Context

The efficacy of a targeted agent is critically dependent on the genetic makeup of the cancer cell. A compound highly effective in one cell line may be completely inert in another. This is demonstrated by comparing the half-maximal inhibitory concentration (IC50) of Vemurafenib in melanoma cell lines with and without the BRAF V600E mutation.

The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Cell LineBRAF StatusVemurafenib IC50 (nM)Dabrafenib IC50 (nM)Reference
A375 V600E Mutant~30 - 100~5 - 20
SK-MEL-28 V600E Mutant~100 - 300~30 - 100
Malme-3M V600E Mutant~50 - 150~10 - 50
SK-MEL-2 Wild-Type>10,000>10,000
MeWo Wild-Type>10,000>10,000

Analysis of Efficacy Data:

  • Potency & Selectivity: The data clearly demonstrates that both Vemurafenib and Dabrafenib are highly potent in cell lines harboring the BRAF V600E mutation, with IC50 values in the nanomolar range. Conversely, in BRAF wild-type cell lines, their potency is dramatically reduced by several orders of magnitude (IC50 > 10,000 nM). This highlights the compounds' selectivity for the mutated form of the kinase.

  • Inter-mutant Variability: Even among V600E mutant cell lines, there is a noticeable variation in sensitivity (e.g., A375 is generally more sensitive than SK-MEL-28). This can be attributed to other genetic and epigenetic factors within the cells that may influence drug response, a critical consideration for drug development.

  • Comparison with Alternatives: Dabrafenib generally shows slightly lower IC50 values than Vemurafenib in the same cell lines, suggesting it may be a more potent inhibitor in these in vitro models. This kind of head-to-head comparison is essential for lead compound selection.

Core Methodologies for Efficacy Determination

To generate reliable and reproducible data as shown above, standardized and well-controlled experimental protocols are essential. The following section details the workflows for key assays.

Workflow for Assessing Cell Viability (IC50 Determination)

This workflow is fundamental for determining the dose-response relationship of a compound.

Cell_Viability_Workflow Start Seed Cells in 96-well plates Incubate1 Allow cells to adhere (24 hours) Start->Incubate1 Treat Add compound (serial dilutions) Incubate1->Treat Incubate2 Incubate (72 hours) Treat->Incubate2 Assay Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate2->Assay Read Measure Signal (Absorbance/Luminescence) Assay->Read Analyze Normalize data & Calculate IC50 Read->Analyze

Caption: A typical experimental workflow for determining IC50 values using a cell viability assay.

Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of the test compound (e.g., Vemurafenib) in growth medium. Also include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells and plot the results as percent viability versus log[drug concentration]. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol: Western Blot for Pathway Modulation

To confirm that the compound inhibits its intended target, it is crucial to measure the phosphorylation status of downstream proteins. For BRAF inhibitors, a key biomarker is the phosphorylation of ERK (p-ERK).

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the compound at various concentrations (e.g., 0, 10 nM, 100 nM, 1000 nM) for a short duration (e.g., 2-6 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.

  • Interpretation: A potent and on-target BRAF inhibitor will show a dose-dependent decrease in the p-ERK signal, while the total ERK and loading control signals should remain unchanged.

Conclusion and Future Directions

The comparative analysis of BRAF inhibitors in melanoma cell lines serves as a robust model for preclinical drug evaluation. It underscores the necessity of:

  • Stratifying by Genotype: Testing compounds across cell lines with and without the target mutation is the first and most critical step in validating a targeted therapy.

  • Quantifying Potency: Determining IC50 values provides a quantitative measure of a compound's efficacy and allows for direct comparison with alternative agents.

  • Verifying Mechanism: Biochemical assays like Western blotting are essential to confirm that the observed cellular effects (e.g., loss of viability) are a direct result of the intended target modulation.

For a novel compound like "N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide," the path forward would involve first identifying its molecular target(s) through techniques like kinome screening or affinity chromatography. Once the target is known, the same rigorous, multi-faceted approach of comparative cellular assays detailed in this guide can be employed to characterize its efficacy, selectivity, and potential as a therapeutic agent.

References

  • Weinstein, I. B. (2002). Cancer. Addiction to oncogenes--the Achilles heal of cancer. Science, 297(5578), 63–64. [Link]

  • Davies, H., Bignell, G. R., Cox, C., et al. (2002). Mutations of the BRAF gene in human cancer. Nature, 417(6892), 949–954. [Link]

  • Sala, E., Mologni, L., Truffa, S., Gaetano, C., Bollag, G. E., & Gambacorti-Passerini, C. (2008). BRAF silencing by short hairpin RNA or chemical blockade by PLX4032 leads to different responses in melanoma and thyroid carcinoma cells. Molecular Cancer Research, 6(5), 751–759. [Link]

  • Kefford, R., Arkenau, H. T., Brown, M. P., et al. (2011). Phase I/II study of GSK2118436, a selective inhibitor of BRAF kinase, in patients with metastatic melanoma and other solid tumors. Journal of Clinical Oncology, 29(15_suppl), 8503–8503. [Link]

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